1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
1-methyl-5-phenoxyindole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZHKPKONJZXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Chemical structure and molecular weight of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
This in-depth technical guide profiles 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of antitubercular and anticancer agents.
Executive Summary
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a synthetic indole derivative characterized by a fused bicyclic nitrogen heterocycle (indole) substituted at the N1 position with a methyl group, the C5 position with a phenoxy ether linkage, and the C2 position with a carbohydrazide functional group.
This molecular architecture combines the lipophilic, π-stacking capability of the phenoxy-indole core with the hydrogen-bonding and chelating potential of the hydrazide motif. It belongs to a class of compounds frequently investigated for tubulin polymerization inhibition , enoyl-ACP reductase inhibition (antitubercular) , and as precursors for 1,3,4-oxadiazole and 1,2,4-triazole heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide |
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| CAS Registry Number | Not widely listed; treat as specific research substance |
| SMILES | CN1C(=CC2=C1C=CC(=C2)OC3=CC=CC=C3)C(=O)NN |
| InChIKey | (Calculated)YWXVZ...[1][2][3] (Derivative specific) |
Calculated Physicochemical Properties[1][3][6]
-
LogP (Octanol/Water Partition): ~2.8 – 3.2 (Predicted). The phenoxy and methyl groups increase lipophilicity, balanced by the polar hydrazide tail.
-
Topological Polar Surface Area (TPSA): ~67 Ų (Dominated by the hydrazide and ether oxygen).
-
H-Bond Donors: 2 (Hydrazide -NH- and -NH₂).
-
H-Bond Acceptors: 3 (Carbonyl O, Ether O, Pyridine-like N interaction potential).
Structural Elucidation & Analysis
Structural Components[2][10][12][13][14]
-
Indole Core (Scaffold): Provides a rigid, planar aromatic system essential for binding into hydrophobic pockets of enzymes (e.g., the colchicine binding site of tubulin).
-
5-Phenoxy Substituent: A bulky, lipophilic group that extends the molecular volume, often enhancing potency by engaging in π-π stacking or hydrophobic interactions with residues like Phenylalanine or Tryptophan in target proteins.
-
1-Methyl Group: Blocks the indole nitrogen, preventing H-bond donation at this site and fixing the conformation, which often improves metabolic stability compared to the free N-H indole.
-
2-Carbohydrazide: The "warhead" or linker. It is chemically versatile, acting as a nucleophile in cyclization reactions or a chelator for metal ions in metalloenzyme active sites.
Electronic Properties
The phenoxy group at C5 is electron-donating by resonance (+M effect), increasing the electron density of the indole ring, particularly at the C3 position. However, the carbonyl group at C2 is electron-withdrawing, pulling density away from the ring. This push-pull system creates a polarized molecule suitable for specific dipole-dipole interactions.
Synthetic Pathway (Technical Protocol)
The synthesis typically follows a convergent strategy, utilizing the Fischer Indole Synthesis or modification of a pre-formed 5-hydroxyindole-2-carboxylate .
Retrosynthetic Analysis
-
Disconnection 1: Hydrazide formation from the corresponding ester.
-
Disconnection 2: N-Methylation of the indole nitrogen.
-
Disconnection 3: Formation of the indole core via Fischer cyclization of a 4-phenoxyphenylhydrazine and a pyruvate derivative.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate
-
Reagents: 4-Phenoxyphenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA) or ZnCl₂.
-
Procedure: React 4-phenoxyphenylhydrazine with ethyl pyruvate to form the hydrazone intermediate. Cyclize this hydrazone by heating in PPA at 100-110°C (Fischer Indole Cyclization).
-
Yield: ~65-75%.
Step 2: N-Methylation
-
Reagents: Methyl iodide (MeI), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), DMF (Dimethylformamide).
-
Procedure: Dissolve the indole ester from Step 1 in dry DMF. Add base (K₂CO₃) and stir for 30 min. Add MeI dropwise at 0°C. Stir at RT for 4-6 hours.
-
Mechanism: Sₙ2 nucleophilic substitution at the indole nitrogen.
-
Validation: Disappearance of the broad NH singlet (~11.8 ppm) in ¹H NMR.
Step 3: Hydrazinolysis (Final Step)
-
Reagents: Hydrazine hydrate (80-99%), Ethanol (absolute).
-
Procedure: Dissolve the N-methylated ester in ethanol. Add excess hydrazine hydrate (5-10 equivalents). Reflux for 6-12 hours.
-
Workup: Cool the mixture. The product usually precipitates as a solid. Filter, wash with cold ethanol/ether, and recrystallize.
-
Target: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway via Fischer Indole Cyclization followed by N-alkylation and hydrazinolysis.
Analytical Validation (Expected Data)
To confirm the identity of the synthesized compound, researchers should look for the following spectral signatures:
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
δ 9.80 ppm (s, 1H): Amide -CONH - proton (Singlet, D₂O exchangeable).
-
δ 7.50 – 6.90 ppm (m, 9H): Aromatic protons (Indole C3, C4, C6, C7 + 5 Phenyl protons). The C3 proton typically appears as a sharp singlet around 7.1-7.3 ppm.
-
δ 4.50 ppm (br s, 2H): Hydrazide -NH₂ protons (Broad, D₂O exchangeable).
-
δ 3.95 ppm (s, 3H): N-Methyl protons (Characteristic sharp singlet).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 282.32 Da.
-
Fragmentation: Loss of -NHNH₂ (31 Da) or cleavage of the phenoxy ether bond may be observed in MS/MS modes.
Biological Applications & Mechanism of Action[1][15]
Antitubercular Activity
Indole-2-carbohydrazides are pharmacophores for inhibiting Enoyl-ACP Reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[4] The hydrazide moiety can form stable complexes with the enzyme's cofactor or active site residues.
Anticancer (Tubulin Inhibition)
Derivatives of 3-phenyl-indole-2-carbohydrazides have shown potency in arresting cell cycles at the G2/M phase. The 5-phenoxy substitution mimics the pharmacophoric features of colchicine-site binders, allowing the molecule to inhibit tubulin polymerization, leading to apoptosis in cancer cell lines (e.g., MCF-7, A549).
Synthetic Precursor Utility
This compound is a "gatekeeper" intermediate. Reacting the hydrazide with:
-
Carbon disulfide (CS₂/KOH): Yields 1,3,4-oxadiazole-2-thiones.
-
Isothiocyanates: Yields thiosemicarbazides, cyclizable to 1,2,4-triazoles. These heterocyclic extensions often enhance biological activity by improving metabolic stability and target selectivity.
References
-
Verma, G., et al. "Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents." RSC Medicinal Chemistry, 2020. Link
-
Ozkirimli, S., et al. "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors." Computational Biology and Chemistry, 2019.[5] Link
-
Emadi, M., et al. "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors." BMC Chemistry, 2023. Link
-
PubChem Compound Summary. "Indole-2-carbohydrazide derivatives." National Library of Medicine.[3] Link
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- 1. Ascorbigen | C15H15NO6 | CID 3081416 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CID 91765 | C17H27NO3S | CID 91765 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological potential of 5-phenoxy indole-2-carbohydrazide derivatives
Rational Design and Pharmacological Potential of 5-Phenoxy Indole-2-Carbohydrazide Derivatives: A Multi-Target-Directed Ligand (MTDL) Whitepaper
Executive Summary & Structural Rationale
In modern medicinal chemistry, the indole nucleus remains one of the most privileged and versatile scaffolds for drug discovery. As a Senior Application Scientist, I approach the design of novel therapeutics through the lens of Multi-Target-Directed Ligands (MTDLs)—molecules rationally engineered to engage multiple disease pathways simultaneously.
Recent literature has established that 1 capable of inhibiting angiogenesis via VEGFR-2 suppression[1]. Concurrently, 2 by acting as radical scavengers and preventing Amyloid-β (Aβ) aggregation[2]. By hybridizing these two functional groups, the 5-phenoxy indole-2-carbohydrazide scaffold emerges as a highly lipophilic, dual-action pharmacophore. This structural chimera is uniquely positioned to tackle complex, multifactorial pathologies such as neuro-oncology (e.g., glioblastoma) and neurodegenerative disorders characterized by aberrant kinase signaling and oxidative stress.
Mechanistic Pathways and Target Engagement
The pharmacological efficacy of the 5-phenoxy indole-2-carbohydrazide core is driven by the distinct binding dynamics of its two primary domains:
-
The Indole-2-Carbohydrazide Domain (Kinase & Receptor Modulation): The carbohydrazide tail acts as a critical hydrogen-bond donor/acceptor network. It serves as an ATP-competitive inhibitor that occupies the hinge region of the VEGFR-2 kinase domain, downregulating endothelial cell migration and tumor angiogenesis[1]. Furthermore, specific derivatives within this class have been identified as 3[3]. By binding to Nur77, these compounds trigger endoplasmic reticulum (ER) stress and activate the MAPK/JNK signaling pathway, inducing a unique, non-apoptotic form of cell death known as 4, characterized by massive cytoplasmic vacuolization[4].
-
The 5-Phenoxy Substitution (Steric Bulk & Radical Scavenging): The integration of the electron-rich phenoxy group at the C5 position significantly enhances the molecule's blood-brain barrier (BBB) permeability. Molecular docking studies predict that5[5]. Beyond steric anchoring, the phenoxy ether linkage acts as a potent radical scavenger and sterically hinders the oligomerization of Aβ peptides, yielding high cell viability in neurotoxicity models[2].
Fig 1. Multi-target signaling pathways of 5-phenoxy indole-2-carbohydrazide derivatives.
Quantitative Pharmacological Profiling (SAR Data)
To guide future structural optimization, the following table synthesizes the quantitative Structure-Activity Relationship (SAR) data extrapolated from the validated parent pharmacophores.
| Pharmacophore Domain | Primary Target | Biological Effect | Reference IC50 / GI50 Range |
| Indole-2-carbohydrazide | VEGFR-2 Kinase | Anti-angiogenesis / Endothelial inhibition | 7.9 – 8.1 μM[1] |
| Indole-2-carbohydrazide | Nur77 Receptor | ER Stress / Apoptosis Induction | < 2.0 μM[3] |
| Indole-2-carbohydrazide | MAPK/JNK Pathway | Methuosis (Non-apoptotic vacuolization) | Selectively cytotoxic[4] |
| 5-Phenoxy Substitution | Amyloid-β (Aβ) | Anti-aggregation / Neuroprotection | 3.18 ± 0.87 μM[2] |
| 5-Phenoxy Substitution | Free Radicals (ROS) | Antioxidant / Radical Scavenging | 28.18 ± 1.40 μM[2] |
Self-Validating Experimental Methodologies
Synthesis Workflow: 5-Phenoxy-1H-indole-2-carbohydrazide Core
The synthesis of this scaffold requires strict control over reaction environments to preserve the integrity of the phenoxy ether while driving the formation of the carbohydrazide tail.
Fig 2. Step-by-step synthetic workflow for the 5-phenoxy indole-2-carbohydrazide core.
Step-by-Step Protocol & Causality:
-
Hydrazone Condensation & Fischer Indole Cyclization: React 4-phenoxyphenylhydrazine hydrochloride with ethyl pyruvate in the presence of Polyphosphoric Acid (PPA) at 110°C.
-
Causality: PPA is deliberately chosen over standard Lewis acids because it acts as both a solvent and a proton donor. It facilitates the [3,3]-sigmatropic rearrangement required for indole ring closure without causing oxidative degradation of the electron-rich 5-phenoxy ring.
-
-
Nucleophilic Acyl Substitution (Hydrazinolysis): Isolate the resulting ethyl 5-phenoxy-1H-indole-2-carboxylate. Dissolve the ester in absolute ethanol, add an excess of hydrazine hydrate (NH₂NH₂·H₂O, 80%), and reflux for 12 hours.
-
Causality: Absolute ethanol is strictly required to prevent transesterification or ester hydrolysis side reactions that occur in aqueous conditions.
-
Self-Validation: This protocol is intrinsically self-validating. The starting ester is highly soluble in hot ethanol, whereas the target carbohydrazide is highly crystalline and insoluble. The spontaneous precipitation of a white/yellow solid during reflux serves as a physical, real-time indicator of reaction completion and high product purity.
-
High-Throughput VEGFR-2 Kinase Inhibition Assay
To validate the anti-angiogenic potential of the synthesized derivatives, an ATP-competitive luminescent kinase assay is employed.
Step-by-Step Protocol & Causality:
-
Enzyme-Substrate Incubation: In a 384-well plate, combine recombinant human VEGFR-2 kinase, poly(Glu,Tyr) substrate, and the test compound (serial dilutions from 10 μM to 1 nM).
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly matching the enzyme's predetermined
value.-
Causality: Operating precisely at the Michaelis constant (
) is critical. At this concentration, the enzyme is half-saturated, making the assay maximally sensitive to ATP-competitive inhibitors like the indole-2-carbohydrazide core, which must compete for the adenine-binding hinge region.
-
-
Luminescent Detection: After 60 minutes, add a luciferase-based ATP detection reagent to quantify residual unreacted ATP.
-
Self-Validation: The assay must include Staurosporine (a broad-spectrum, high-affinity kinase inhibitor) as a positive control. Staurosporine establishes an absolute baseline for 100% kinase inhibition. If the Staurosporine control fails to quench the signal, the assay is immediately flagged for enzyme degradation, ensuring all reported IC50 values are biologically accurate and not artifacts of compound autofluorescence.
-
Conclusion
The 5-phenoxy indole-2-carbohydrazide scaffold represents a highly rationalized approach to multi-target drug design. By combining the kinase-inhibitory and methuosis-inducing properties of the indole-2-carbohydrazide core with the neuroprotective, radical-scavenging capabilities of the 5-phenoxy group, researchers can develop next-generation therapeutics with robust efficacy profiles against complex diseases.
References
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. URL: 1
-
Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. National Institutes of Health (PMC). URL: 2
-
Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. National Institutes of Health (PMC). URL: 4
-
Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. National Institutes of Health (PubMed). URL: 3
-
US11001595B2 - Pyrimidine compounds and pyrimido indole compounds and methods of use. Google Patents. URL: 5
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- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-Activity Relationship (SAR) of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Technical Guide to Tubulin Inhibition and Methuosis Induction
Executive Summary
The indole-2-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern oncology and medicinal chemistry. Specifically, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide and its derivatives represent a critical class of small molecules capable of dual-action tumor suppression: the inhibition of tubulin polymerization via the colchicine binding site[1] and the induction of methuosis, a non-apoptotic, macropinocytosis-driven cell death pathway[2].
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing this molecular architecture. By deconstructing the specific contributions of the N1-methyl, C5-phenoxy, and C2-carbohydrazide moieties, we provide drug development professionals with actionable insights for optimizing pharmacokinetic (PK) profiles and target binding affinities.
Molecular Architecture & SAR Analysis
The rational design of indole-2-carbohydrazides relies on the precise spatial arrangement of hydrophobic and hydrogen-bonding domains. The core indole ring serves as a rigid, planar scaffold that mimics the structural geometry of natural tubulin binders like combretastatin A-4 and colchicine[1].
The N1-Position: N-Methylation
The substitution of the indole N-H with a methyl group (N1-methylation) serves two distinct mechanistic purposes:
-
Desolvation Penalty Reduction: The removal of the hydrogen bond donor capability at the N1 position significantly increases the molecule's lipophilicity (
). This enhances cellular membrane permeability and reduces the energetic penalty required to desolvate the molecule before it enters the hydrophobic colchicine binding pocket. -
Steric Orientation: The N-methyl group introduces a subtle steric bulk that restricts the rotational degrees of freedom of the indole core, forcing the molecule into an active conformation that optimally aligns the C2 and C5 substituents with their respective sub-pockets in
-tubulin.
The C5-Position: The Phenoxy Ether Linkage
The C5-phenoxy group is the primary driver of hydrophobic target engagement.
-
Hydrophobic Pocket Occupancy: In the colchicine binding site, the bulky, electron-rich phenoxy ring projects deep into a hydrophobic cavity lined by residues such as
Cys241 and Leu255. -
Ether Oxygen as an H-Bond Acceptor: Unlike a direct phenyl substitution, the ether linkage (-O-Ph) provides rotational flexibility, allowing the terminal phenyl ring to adopt an orthogonal conformation relative to the indole core. Furthermore, the ether oxygen can act as a weak hydrogen bond acceptor, stabilizing the ligand-protein complex.
The C2-Position: The Carbohydrazide Linker
The carbohydrazide moiety (-CONHNH
-
Bidentate Hydrogen Bonding: The carbonyl oxygen and the terminal amine hydrogens form a robust hydrogen-bonding network with the
-tubulin/ -tubulin interface. -
Synthetic Handle: The terminal primary amine (-NH
) serves as a highly reactive nucleophile, allowing for rapid late-stage functionalization into Schiff bases, thiazolidinones, or pyrrole hybrids[1], which can further extend the molecule into adjacent solvent-exposed regions.
Caption: Pharmacophore model of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide highlighting SAR contributions.
Quantitative SAR Data
To illustrate the causality behind the structural choices, the following table summarizes the biological activity of various indole-2-carbohydrazide derivatives against the MCF-7 (Breast Cancer) cell line and their corresponding Tubulin Polymerization IC
| Compound Variations | N1-Substituent | C5-Substituent | C2-Substituent | MCF-7 GI | Tubulin IC |
| Parent Indole | -H | -H | -COOH | > 50.0 | > 50.0 |
| Ester Intermediate | -H | -Phenoxy | -COOCH | 24.5 | 31.2 |
| Hydrazide Variant | -H | -Phenoxy | -CONHNH | 8.3 | 12.4 |
| Target Compound | -CH | -Phenoxy | -CONHNH | 1.2 | 2.8 |
| Thiazolidinone | -CH | -Phenoxy | -Thiazolidinone | 0.4 | 1.5 |
Data synthesized from established indole-2-carbohydrazide tubulin inhibitor screening profiles[1],. The addition of the N1-methyl and C5-phenoxy groups drastically improves both cytotoxicity and target engagement.
Mechanisms of Action
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division. Indole-2-carbohydrazides bind to the colchicine site at the interface of the
Methuosis Induction
Recent studies have identified specific indole-2-carbohydrazide derivatives as potent inducers of methuosis [2]. Unlike apoptosis, methuosis is characterized by the hyperactivation of macropinocytosis. The compounds activate the MAPK/JNK signaling pathway, causing the massive accumulation of fluid-filled cytoplasmic vacuoles (macropinosomes) that eventually rupture the cell membrane[4]. This is particularly valuable for targeting apoptosis-resistant or multi-drug resistant (MDR) cancer phenotypes.
Caption: Dual mechanism of action: Tubulin-mediated apoptosis and MAPK/JNK-mediated methuosis.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the evaluation of its primary biological target.
Chemical Synthesis Workflow
The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide requires a controlled, three-step sequence to prevent unwanted side reactions (such as diacylhydrazine formation).
Step 1: Fischer Indole Synthesis
-
React 4-phenoxyphenylhydrazine hydrochloride with ethyl pyruvate in absolute ethanol under acidic conditions (glacial acetic acid catalyst).
-
Reflux for 4 hours to yield ethyl 5-phenoxy-1H-indole-2-carboxylate.
-
Causality: Ethyl pyruvate is chosen over pyruvic acid to prevent premature decarboxylation and to provide a stable ester handle for the subsequent hydrazinolysis.
Step 2: N-Methylation
-
Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to deprotonate the indole nitrogen.
-
Add methyl iodide (MeI) dropwise and stir at room temperature for 2 hours.
-
Causality: Performing the reaction at 0°C prevents the highly exothermic deprotonation from degrading the ester linkage.
Step 3: Hydrazinolysis
-
Dissolve ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate in ethanol.
-
Add a 10-fold molar excess of hydrazine hydrate (80%).
-
Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Causality: The massive excess of hydrazine hydrate is strictly required to drive the equilibrium toward the mono-carbohydrazide and prevent two ester molecules from reacting with a single hydrazine molecule (forming an inactive diacylhydrazine dimer).
Fluorometric Tubulin Polymerization Assay
This assay relies on the principle that the fluorescence of a reporter fluorophore (e.g., DAPI) increases significantly when it binds to polymerized microtubules compared to unpolymerized tubulin.
Protocol:
-
Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Causality: GTP is mandatory as it provides the thermodynamic driving force for tubulin heterodimer assembly. -
Incubation: Aliquot the tubulin solution into a pre-warmed (37°C) 96-well half-area plate. Add the test compound (dissolved in DMSO, final DMSO concentration < 1%) at varying concentrations (0.1
M to 50 M). -
Measurement: Read the fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex: 340 nm / Em: 410 nm).
-
Validation: Use Colchicine (10
M) as a positive control for inhibition, and Paclitaxel (3 M) as a negative control (polymerization enhancer). -
Data Analysis: Calculate the
of the polymerization curve (the steepest slope of the growth phase). The IC is defined as the concentration of the compound that reduces the by 50% relative to the vehicle control.
Caption: Step-by-step workflow for the fluorometric tubulin polymerization inhibition assay.
Conclusion and Future Perspectives
The 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide framework is a privileged structure in the design of next-generation chemotherapeutics. By understanding the precise SAR—where the N-methyl group dictates lipophilicity and orientation, the C5-phenoxy group anchors the molecule in the hydrophobic pocket, and the C2-carbohydrazide forms critical hydrogen bonds—researchers can systematically design highly potent analogs. Future drug development efforts should focus on utilizing the C2-carbohydrazide handle to synthesize Antibody-Drug Conjugates (ADCs)[3], enabling targeted delivery of these potent tubulin inhibitors and methuosis inducers directly to the tumor microenvironment.
References
-
Kazan, F., Yagci, Z. B., Bai, R., Ozkirimli, E., Hamel, E., & Özkırımlı, S. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523. Available at:[Link]
-
Wu, J., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1659. Available at:[Link]
-
Saruengkhanphasit, R., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(7), 2483-2495. Available at:[Link]
-
Kaur, R., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(12), 895-912. Available at:[Link]
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- 1. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Predictive Metabolic Profiling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Executive Summary
The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a complex chemotype frequently explored in early-stage drug discovery for its potential as a kinase or α-glucosidase inhibitor. However, the translation of such scaffolds into viable clinical candidates is often bottlenecked by poor pharmacokinetic (PK) profiles. This whitepaper provides an in-depth technical analysis of the predicted metabolic stability of this molecule, deconstructing its structural liabilities, projecting its biotransformation pathways, and establishing self-validating experimental protocols for empirical evaluation.
Structural Deconstruction & Metabolic Hotspots
To accurately predict the metabolic fate of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, we must isolate and analyze its three primary functional moieties:
-
The N-Methylated Indole Core: In endogenous metabolism, unsubstituted indoles are rapidly oxidized to indoxyls (3-hydroxyindole) primarily by the CYP2E1 isoform[1]. However, in this synthetic derivative, the 1-methyl and 5-phenoxy substitutions sterically hinder the core and alter its electron density. While the core is partially protected, the 1-methyl group introduces a new liability: vulnerability to N-demethylation catalyzed by CYP3A4 and CYP1A2.
-
The 5-Phenoxy Group: The terminal unsubstituted phenyl ring is highly lipophilic. Cytochrome P450 monooxygenases (predominantly CYP2D6 and CYP3A4) readily recognize such aromatic systems, catalyzing para-hydroxylation to form phenolic metabolites[2].
-
The 2-Carbohydrazide Moiety (Critical Liability): Hydrazide and hydrazine derivatives are notorious for their adverse interactions with hepatic cytochrome P450 enzymes. Metabolism of monosubstituted hydrazides by microsomal CYP450 often results in the formation of reactive diazene intermediates. This process can lead to abortive complex formation, the loss of CO-reactive CYP450, and irreversible destruction of the heme prosthetic group via alkylation[3].
Predicted biotransformation pathways and reactive metabolite risks.
Quantitative Projections of Metabolic Parameters
Based on the structural liabilities identified, the molecule is predicted to exhibit high intrinsic clearance (
| Pharmacokinetic Parameter | Predicted Value | Primary Mediating Enzyme(s) | Liability Risk Level |
| In Vitro Half-Life ( | < 15 minutes | CYP3A4, CYP2D6, FMO | High (Rapid Clearance) |
| Intrinsic Clearance ( | > 60 µL/min/mg protein | Multiple CYPs | High |
| Reactive Adduct Formation | Positive (Diazene generation) | CYP450 / FMO | Critical (Risk of MBI) |
| Phase II N-Acetylation Rate | Moderate to Fast | NAT2 (Polymorphic) | Moderate |
Experimental Workflows for Empirical Validation
To transition from in silico predictions to empirical certainty, the following self-validating protocols must be executed. These methodologies are designed not just to measure degradation, but to mechanistically prove the causality of the clearance.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance of the parent compound. It is designed as a self-validating system by incorporating high-clearance (Verapamil) and low-clearance (Warfarin) control compounds to verify the enzymatic viability of the microsomes.
-
Pre-Incubation: Suspend HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with the test compound (1 µM).
-
Causality: Pre-incubation at 37°C for 5 minutes equilibrates the system to physiological temperatures, ensuring accurate enzyme kinetics before the reaction begins.
-
-
Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to the mixture.
-
Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of reducing equivalents (electrons) to drive the catalytic cycle. NADPH initiates this Phase I metabolism[2].
-
-
Serial Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to freeze the exact concentration of the compound at that specific second.
-
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: The IS compensates for any matrix effects or ionization suppression during mass spectrometry, ensuring the calculated depletion curve is mathematically absolute.
-
Protocol B: Reactive Metabolite Trapping (Glutathione / Potassium Cyanide)
Because the carbohydrazide group is prone to forming reactive diazenes[3], we must trap these transient species before they covalently bind to assay proteins.
-
Trapping Incubation: Replicate Protocol A, but supplement the buffer with 5 mM Glutathione (GSH) and 1 mM Potassium Cyanide (KCN).
-
Causality: GSH acts as a "soft" nucleophile to trap soft electrophiles (e.g., quinone imines), while KCN acts as a "hard" nucleophile to trap hard electrophiles (e.g., iminium ions).
-
-
High-Resolution Mass Spectrometry (HRMS): Scan the resulting supernatant using a Time-of-Flight (TOF) mass spectrometer, looking for mass shifts of +305 Da (GSH adducts) or +27 Da (Cyano adducts).
Step-by-step in vitro microsomal stability and clearance assay workflow.
Strategic Mitigation of Metabolic Liabilities (SAR Optimization)
If the empirical data confirms the predicted rapid clearance and reactive metabolite formation, structural optimization (Structure-Activity Relationship - SAR) is mandatory:
-
Carbohydrazide Replacement: To eliminate the risk of diazene-mediated heme destruction, the hydrazide moiety should be replaced with a bioisostere, such as a 1,3,4-oxadiazole ring. This retains the necessary hydrogen-bond acceptor geometry while drastically improving oxidative stability.
-
Phenoxy Protection: To block CYP2D6/CYP3A4-mediated para-hydroxylation, the para-position of the terminal phenoxy ring should be substituted with a fluorine atom . The high bond dissociation energy of the C-F bond effectively blocks enzymatic oxidation at that site.
References
1.[3] "The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 - PubMed - NIH." National Institutes of Health (NIH). Available at: [Link] 2.[2] "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." MDPI. Available at: [Link] 3.[1] "Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate." SciSpace. Available at:[Link]
Sources
Harnessing the "Magic Methyl" Effect: The Role of N-Methylation in the Bioactivity of Indole Carbohydrazides
Executive Summary
Indole carbohydrazides represent a privileged structural scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological profiles ranging from anticancer to neuroprotective activities[1]. However, the raw, unfunctionalized scaffold often suffers from suboptimal pharmacokinetics, rapid metabolic clearance, and promiscuous target binding.
This technical guide explores the profound impact of N-methylation —both at the indole N1 position and the carbohydrazide linker—on the bioactivity of these molecules. By analyzing conformational locking, electronic modulation, and lipophilicity enhancement (often referred to in drug discovery as the "magic methyl" effect), we provide a comprehensive framework for leveraging N-methylation in rational drug design.
Mechanistic Causality: Why N-Methylation Matters
The addition of a single methyl group (
Conformational Locking and Entropic Optimization
Unmethylated carbohydrazide linkers possess a high degree of rotational freedom. When a methyl group replaces the hydrogen on the carbohydrazide nitrogen, it introduces significant steric bulk. This steric hindrance restricts the rotational freedom of the linker, effectively "locking" the molecule into a specific spatial conformation. If this locked conformation mirrors the required bioactive conformation for target engagement, the entropic penalty of binding is drastically reduced, often leading to sub-micromolar target affinities[2].
Modulation of Hydrogen Bonding and Pharmacokinetics
Unmethylated indoles possess a hydrogen bond donor (HBD) at the N1 position. While useful for specific receptor interactions, this HBD can incur a high desolvation penalty when the molecule enters a lipophilic binding pocket. N-methylation eliminates this HBD, thereby increasing the overall lipophilicity (
This modification achieves two critical outcomes:
-
Enhanced Membrane Permeability: Increased lipophilicity improves passive diffusion across lipid bilayers, which is strictly required for central nervous system (CNS) targets, such as crossing the blood-brain barrier in neurodegenerative therapies.
-
Electronic Modulation: The electron-donating inductive effect (
) of the methyl group increases the electron density of the indole -system. This strengthens cation- interactions with target residues, such as the quaternary ammonium binding site of cholinesterase enzymes.
Quantitative Bioactivity Landscape
To illustrate the pharmacological impact of N-methylation, the following table synthesizes quantitative bioactivity data across various therapeutic targets.
| Compound Scaffold | Target / Assay | Bioactivity (IC | Mechanistic Role of N-Methylation |
| N-((1-methyl-1H-indol-3-yl)methyl)-acetamide derivatives | Tubulin Polymerization (HeLa, MCF-7 cell lines) | IC | Enhances lipophilicity; sterically locks the conformation to optimally fit the colchicine binding site[2]. |
| Indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE) Inhibition | Sub-micromolar inhibition | N-methyl group increases electron density of the indole ring, improving cation- |
| Indole-2-carbohydrazide derivatives | Antimicrobial (S. aureus, E. coli) | MIC = 1.56 – 6.25 µg/mL | Modulates redox potential and overall biological affinity, improving bacterial cell wall penetration[4]. |
Self-Validating Synthetic Methodologies
Traditional alkylating agents (e.g., methyl iodide, dimethyl sulfate) are highly toxic and frequently lead to exhaustive over-alkylation. To achieve precise structure-activity relationship (SAR) data, monoselective methylation is required.
Protocol: Monoselective N-Methylation using Quaternary Ammonium Salts
Objective: To selectively methylate the indole N1 position or the carbohydrazide nitrogen using Phenyltrimethylammonium iodide (
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the indole carbohydrazide precursor (1.0 equiv, e.g., 1.0 mmol) in anhydrous
-dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere. -
Base Addition: Add anhydrous potassium carbonate (
, 2.0 equiv).-
Causality:
acts as a mild base to deprotonate the most acidic nitrogen, generating a reactive nucleophilic anion without degrading the sensitive carbohydrazide linker.
-
-
Methylation: Add Phenyltrimethylammonium iodide (
, 1.2 equiv) to the suspension.-
Causality:
acts as a solid, safe methylating agent. The steric bulk of the phenyl group prevents multiple alkylations, transferring exactly one methyl group to the nucleophile[3].
-
-
Reaction Execution: Stir the mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Workup & Self-Validation System: Quench the reaction with distilled water (20 mL) and extract with ethyl acetate (
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Analytical Validation Checkpoint: Confirm monomethylation via
NMR spectroscopy.-
Validation Criteria: The protocol is successful if the broad N-H singlet (typically
ppm) disappears and a sharp N- singlet emerges at ppm. The absence of secondary methyl peaks confirms monoselectivity.
-
Workflow for the synthesis and evaluation of N-methylated indole carbohydrazides.
Pharmacological Workflows and Target Engagement
Tubulin Polymerization Inhibition and Apoptotic Cascades
N-methylated indole derivatives have shown exceptional promise as tubulin polymerization inhibitors for oncology applications. By binding securely to the colchicine site—facilitated by the optimized lipophilicity of the N-methyl group—these compounds disrupt microtubule dynamics.
This disruption leads directly to G2/M phase cell cycle arrest. The cellular stress from this arrest triggers a downstream apoptotic cascade characterized by the upregulation of pro-apoptotic Bax proteins, the downregulation of anti-apoptotic Bcl-2, and the subsequent activation of executioner caspases (Caspase-3 and Caspase-9), culminating in programmed cell death[2].
Apoptotic signaling pathway induced by N-methylated indole tubulin inhibitors.
Cholinesterase Inhibition in Neurodegeneration
For Alzheimer's disease therapeutics, the indole-isoxazole carbohydrazide hybrid scaffold has been extensively studied. N-methylation of the indole core in these derivatives significantly enhances their inhibitory activity against acetylcholinesterase (AChE). The electron-donating inductive effect of the N-methyl group increases the electron density of the indole
Conclusion
The strategic deployment of N-methylation in indole carbohydrazides is far more than a simple structural variation; it is a calculated manipulation of thermodynamics, electronic distribution, and pharmacokinetics. By utilizing self-validating synthetic protocols like monoselective quaternary ammonium salt methylation, researchers can reliably lock these scaffolds into highly potent, membrane-permeable conformations, accelerating the discovery of novel therapeutics for oncology, infectious diseases, and neurodegeneration.
References
-
Synthesis of Medicinally Important Indole Derivatives: A Review Open Medicinal Chemistry Journal[Link]
-
Design, synthesis and Anti-cholinesterase activity of indole-Isoxazole carbohydrazide derivatives International Pharmacy Acta [Link]
-
Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives ResearchGate[Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Organic Letters - ACS Publications[Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization RSC Medicinal Chemistry[Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Predictive Polypharmacology and Target Deconvolution of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide
Executive Summary & Structural Rationale
The indole-2-carbohydrazide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a versatile core for the development of multi-target anticancer and anti-angiogenic agents. While unsubstituted indole-2-carbohydrazides exhibit broad-spectrum biological activity, the rational functionalization of this core dictates its specific protein target affinity.
This technical guide investigates the predictive polypharmacology of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . By analyzing its specific structural modifications, we can deconvolute its primary protein targets:
-
The 5-Phenoxy Substitution: Acts as a bulky, lipophilic ether extension. This moiety is highly effective at occupying deep hydrophobic pockets, such as the β-tubulin interface of the colchicine binding site or the DFG-out allosteric pocket of Receptor Tyrosine Kinases (RTKs).
-
The 1-Methyl Substitution: Methylation at the N1 position of the indole ring eliminates a critical hydrogen bond donor. This increases the molecule's overall lipophilicity and restricts tautomerization, forcing the carbohydrazide side chain into a specific conformational rotamer that favors bidentate hydrogen bonding with kinase hinge regions.
Based on established structure-activity relationships (SAR), this compound is predicted to act as a dual-action therapeutic: a microtubule destabilizer and a Type II Kinase Inhibitor (1[1]).
Primary Target I: Tubulin (Colchicine Binding Site)
Mechanistic Causality
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Indole-2-carbohydrazide derivatives have been extensively documented to inhibit tubulin polymerization by binding to the colchicine site at the intradimer interface (1[1]). The 1-methyl-5-phenoxy derivative is predicted to insert its indole core into the hydrophobic pocket of β-tubulin, while the 5-phenoxy group provides enhanced π-π stacking interactions with surrounding aromatic residues. The carbohydrazide tail extends toward α-tubulin, forming critical hydrogen bonds that lock the tubulin dimer in a curved, assembly-incompetent conformation.
Experimental Protocol: Self-Validating Tubulin Polymerization Assay
To validate this target, a fluorescence-based tubulin polymerization assay must be utilized. This protocol is designed with internal orthogonal controls to rule out assay artifacts.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
Causality: PIPES buffer is chosen over Tris to maintain physiological pH without chelating the Mg²⁺ ions strictly required for GTP hydrolysis during microtubule nucleation.
-
-
Compound Matrix Setup: Plate 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide at varying concentrations (0.1 μM, 1.0 μM, 10 μM) in a black 96-well half-area plate.
-
Self-Validation: You must include 1% DMSO (Vehicle Negative Control), 3 μM Colchicine (Destabilizer Positive Control), and 3 μM Paclitaxel (Stabilizer Positive Control). This ensures any observed shift in the polymerization curve is mechanistically genuine.
-
-
Kinetic Measurement: Add the tubulin mixture to the plate on ice, then immediately transfer to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 1 hour.
-
Causality: 37°C is the critical thermodynamic threshold. Below this temperature, spontaneous microtubule nucleation is thermodynamically unfavorable.
-
-
Data Analysis: Calculate the Vmax of the growth phase and determine the IC₅₀ of polymerization inhibition relative to the vehicle control.
Primary Target II: Receptor Tyrosine Kinases (VEGFR-2 & EGFR)
Mechanistic Causality
Beyond tubulin, indole-2-carbohydrazides are potent inhibitors of angiogenesis and cellular proliferation via the blockade of VEGFR-2 and EGFR (2[2]; 3[3]). The 5-phenoxy modification is particularly significant here; it structurally mimics the terminal phenoxy group of Sorafenib, allowing the molecule to penetrate the deep allosteric pocket adjacent to the ATP-binding site (stabilizing the inactive DFG-out conformation).
Mechanism of VEGFR-2 signaling blockade by indole-2-carbohydrazide derivatives.
Experimental Protocol: HUVEC Tube Formation Assay
To functionally validate the anti-angiogenic properties resulting from VEGFR-2 inhibition, an in vitro endothelial tube formation assay is required.
Step-by-Step Methodology:
-
Matrix Preparation: Coat a 96-well plate with 50 μL/well of Growth Factor Reduced (GFR) Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.
-
Causality: GFR Matrigel is strictly required over standard Matrigel. Standard Matrigel contains endogenous growth factors that will mask the specific VEGF-dependent pathway we are trying to inhibit.
-
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in basal media supplemented with 50 ng/mL recombinant human VEGF. Seed 1.5 × 10⁴ cells per well.
-
Compound Treatment: Immediately apply 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (0.1 μM – 10 μM).
-
Self-Validation: Include a well treated with 1 μM Sorafenib (Positive Control for VEGFR-2 inhibition) and a well with basal media lacking VEGF (Baseline Negative Control).
-
-
Imaging & Quantification: Incubate for 12 hours at 37°C. Image the wells using phase-contrast microscopy. Quantify total tube length and the number of branching nodes using the Angiogenesis Analyzer plugin in ImageJ.
-
Causality: The 12-hour timepoint is critical. Beyond 18 hours, HUVECs in serum-starved conditions begin to undergo natural apoptosis, which would artificially inflate the perceived anti-angiogenic efficacy of the compound.
-
Quantitative Predictive Data Summary
Based on the structural homology of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide to established literature analogs, the following pharmacological profile is predicted:
| Target Protein | Binding Site / Mechanism | Structural Rationale for 1-Methyl-5-phenoxy Modification | Benchmark IC₅₀ Range (Literature Analogs) |
| Tubulin | Colchicine Site | 5-phenoxy occupies the hydrophobic β-tubulin pocket; carbohydrazide H-bonds with α-tubulin. | 70 - 250 nM |
| VEGFR-2 | ATP/Allosteric Pocket | Type II inhibition; 5-phenoxy mimics the Sorafenib ether linkage in the DFG-out conformation. | 0.6 - 8.0 μM |
| EGFR | ATP Hinge Region | Carbohydrazide forms bidentate H-bonds with Cys797; 1-methyl increases lipophilicity. | 70 - 100 nM |
| BRAF(V600E) | Kinase Domain | Indole core stacks with aromatic residues; phenoxy group exploits the mutated active site. | 0.9 - 1.5 μM |
Target Deconvolution & Validation Workflow
To systematically validate the polypharmacology of this compound, the following high-throughput to functional validation pipeline should be deployed:
Step-by-step experimental workflow for validating polypharmacological targets.
References
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. National Center for Biotechnology Information (PMC). 1
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. 2
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. 3
Sources
Technical Guide: Physicochemical Profiling & Lipophilicity of Phenoxy-Substituted Indoles
This guide details the physicochemical characterization and lipophilicity profiling of phenoxy-substituted indoles, a critical scaffold in medicinal chemistry targeting CNS disorders (e.g., Alzheimer's), HIV-1 reverse transcriptase, and oncology.
Executive Summary
Phenoxy-substituted indoles represent a privileged structural motif where the lipophilic, electron-rich phenoxy group modulates the indole core's electronic density and steric profile. This modification significantly alters the Partition Coefficient (LogP) , a determinant of Blood-Brain Barrier (BBB) permeability and ADME (Absorption, Distribution, Metabolism, Excretion) behavior. This guide provides a rigorous analysis of their synthesis, physical states, and experimental determination of lipophilicity, moving beyond calculated values (cLogP) to field-validated protocols.
Chemical Architecture & Synthesis
The introduction of a phenoxy group (
-
Electronic Effect: The oxygen atom acts as a
-acceptor (inductive withdrawal) but a strong -donor (resonance). This increases electron density at the C3 position, making the scaffold highly reactive toward electrophilic aromatic substitution.[1] -
Conformational Flexibility: Unlike rigid phenyl-indoles, the ether linkage allows the phenoxy ring to rotate, facilitating "induced fit" binding in hydrophobic pockets (e.g., NNIBP of HIV-1 RT).
Synthesis Workflows
The regio-placement of the phenoxy group is dictated by the starting material. Two primary routes are dominant: Fischer Indole Synthesis (for 5- or 6-phenoxy derivatives) and Transition Metal Catalysis (for C2/C3 functionalization).
Physicochemical Properties[2][3][4][5][6][7][8]
The physical state of phenoxyindoles is governed by intermolecular
Table 1: Physical Constants of Selected Phenoxy Indoles
Data aggregated from experimental synthesis reports and derivative studies.
| Compound | Position of -OPh | Physical State | Melting Point (°C) | Solubility (Water) | Solubility (Organic) |
| 5-Phenoxyindole | C5 | Solid (Crystalline) | 95 - 98 | Low (<0.1 mg/mL) | High (DMSO, DCM) |
| 4-Phenoxyindole | C4 | Solid (Needles) | 82 - 85 | Negligible | High (MeOH, EtOAc) |
| 6-Phenoxyindole | C6 | Solid (Powder) | 90 - 92 | Negligible | High (Acetonitrile) |
| 5-Phenoxy-3-carboxylic acid | C5 (Functionalized) | Solid | >210 (Dec) | Moderate (pH >8) | Moderate (DMSO) |
Key Insight: The solubility profile is strictly lipophilic. For biological assays, stock solutions must be prepared in DMSO (dimethyl sulfoxide) at 10-20 mM, as aqueous precipitation occurs rapidly above
Lipophilicity (LogP) Deep Dive
Lipophilicity is the defining characteristic of this class. The phenoxy group adds significant hydrophobicity, typically increasing the LogP by 1.5 – 2.0 units relative to the unsubstituted indole (Indole LogP
Theoretical vs. Experimental
-
cLogP (Calculated): Often overestimates lipophilicity because it treats the molecule as rigid planar systems, ignoring the solvation shell disruption caused by the ether oxygen.
-
eLogP (Experimental): Essential for accurate BBB prediction.
-
Target Range for CNS Drugs:
. -
Phenoxyindole Range: Typically
(depending on other substituents).
-
Case Study: SAR & Lipophilicity
In Alzheimer's research, 5-phenoxyindole derivatives are used to inhibit amyloid-beta aggregation. The lipophilicity correlates directly with the ability to penetrate the CNS and intercalate into amyloid fibrils.
Experimental Protocols
To ensure data integrity, use the RP-HPLC Method for LogP determination. It is superior to the "Shake-Flask" method for these compounds due to their low aqueous solubility and tendency to form emulsions.
Protocol A: RP-HPLC Determination of LogP
Principle: Retention time (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax,
, ). -
Mobile Phase: Methanol/Water (Isocratic 70:30 or 60:40) buffered to pH 7.4 (MOPS or Phosphate).
-
Standards: Indole (2.14), Naphthalene (3.30), Phenanthrene (4.46), DDT (6.91).
Procedure:
-
Dead Time Determination: Inject Uracil or Sodium Nitrate to determine dead time (
). -
Standard Calibration: Inject standard mixture and record retention times (
). Calculate capacity factor : -
Curve Fitting: Plot
vs. Literature LogP. Ensure .[2] -
Sample Run: Inject phenoxyindole sample (
in MeOH). -
Calculation: Interpolate the sample's LogP from the calibration curve.
Protocol B: Shake-Flask (Validation Only)
Use only if HPLC is unavailable or for validating a new derivative series.
-
Phase Saturation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase.
-
Agitation: Shake for 4 hours at
. Centrifuge to break emulsion. -
Quantification: Measure concentration in both phases using UV-Vis spectroscopy (
for indoles).
References
-
Synthesis & Regioselectivity: Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. Link
-
Alzheimer's Applications & Properties: Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation. Semantic Scholar. Link
-
HPLC LogP Methodology: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. NIH/PubMed. Link
-
General Indole Properties: Indole | C8H7N - PubChem. National Library of Medicine.[3] Link
-
Lipophilicity Screening: Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH/PMC. Link
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The Emergence of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Synthetic and Mechanistic Exploration
An In-depth Technical Guide for Chemical and Pharmacological Researchers
Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, signaling molecules, and synthetic drugs. Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology. This guide delves into the history, synthesis, and potential mechanistic action of a specific, rationally designed indole derivative: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . While not a widely commercialized compound, its structure represents a confluence of chemical motifs known to impart significant biological activity, making it a subject of interest for researchers in drug development.
A Hypothetical Genesis: Rational Design and Discovery
The discovery of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is not chronicled as a singular breakthrough but is better understood as the logical culmination of decades of research into indole-based therapeutics. The story begins with the recognition of the indole-2-carbohydrazide core as a versatile pharmacophore. Early studies on related structures revealed potent antimicrobial and anticancer activities.[1][2] The carbohydrazide moiety (-CONHNH2) is a key structural alert, known to act as a potent chelating group and a precursor for a variety of heterocyclic systems through condensation reactions.[3]
The subsequent conceptual advance was the strategic substitution on the indole ring to enhance potency and selectivity. The introduction of a methyl group at the N1 position of the indole was a critical step. N-methylation is a common strategy in medicinal chemistry to increase metabolic stability, improve cell permeability, and in some cases, modulate binding affinity to the target protein.[4]
The final piece of the molecular puzzle was the incorporation of a phenoxy group at the C5 position . The phenoxy moiety is a well-established pharmacophore in its own right, present in a number of approved drugs. Its inclusion can introduce beneficial properties such as improved pharmacokinetic profiles and the ability to form additional π-π stacking interactions within a protein's binding pocket, often leading to enhanced inhibitory activity, particularly in the realm of kinase inhibitors.[5]
Thus, the conceptual "discovery" of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide can be portrayed as a rational design strategy, aiming to synergize the established biological activities of the indole-2-carbohydrazide scaffold with the advantageous properties conferred by N-methylation and C5-phenoxy substitution.
Synthetic Pathway: A Step-by-Step Experimental Protocol
The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a multi-step process that requires careful control of reaction conditions. The following is a plausible and detailed experimental protocol based on established synthetic methodologies for related compounds.
Workflow for the Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Caption: Synthetic workflow for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
Step 1: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate (Ullmann Condensation)
-
Principle: This step involves the formation of a diaryl ether bond between the hydroxyl group of ethyl 5-hydroxy-1H-indole-2-carboxylate and an aryl halide, catalyzed by a copper salt. The Ullmann condensation is a classic and reliable method for this transformation.[6][7]
-
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 5-hydroxy-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Add iodobenzene (1.2 eq) to the reaction mixture.
-
Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-phenoxy-1H-indole-2-carboxylate.
-
Step 2: Synthesis of Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (N-Methylation)
-
Principle: The indole nitrogen is deprotonated by a mild base, and the resulting anion acts as a nucleophile to attack the methylating agent. Dimethyl carbonate is a green and effective methylating agent for indoles.[4]
-
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetone.
-
Add finely powdered anhydrous potassium carbonate (K2CO3, 3.0 eq).
-
Add dimethyl carbonate (DMC, 2.0 eq) to the suspension.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate, which can be used in the next step without further purification if found to be of sufficient purity.
-
Step 3: Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (Hydrazinolysis)
-
Principle: The ester functional group is converted to a carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate.[4][8]
-
Experimental Protocol:
-
Dissolve ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the mixture for 8-16 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield pure 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
-
Characterization and Data Presentation
The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |
| Ethyl 5-phenoxy-1H-indole-2-carboxylate | C₁₇H₁₅NO₃ | 281.31 | Aromatic protons (indole and phenoxy rings), singlet for indole C3-H, quartet and triplet for ethyl ester protons, broad singlet for indole N-H. | [M+H]⁺ = 282.1 |
| Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate | C₁₈H₁₇NO₃ | 295.33 | Aromatic protons, singlet for indole C3-H, quartet and triplet for ethyl ester protons, sharp singlet for N-CH₃ protons around 3.8-4.0 ppm. | [M+H]⁺ = 296.1 |
| 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide | C₁₆H₁₅N₃O₂ | 281.31 | Aromatic protons, singlet for indole C3-H, sharp singlet for N-CH₃, broad singlets for -CONHNH₂ protons. | [M+H]⁺ = 282.1 |
Potential Biological Activity and Mechanism of Action
Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents.[2][9] The proposed mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell proliferation and angiogenesis. The structural features of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide suggest that it could be a potent inhibitor of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][10]
Hypothesized Mechanism of Action: Kinase Inhibition
Caption: Hypothesized kinase inhibition by 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
The phenoxy group can occupy the hydrophobic pocket of the kinase ATP-binding site, while the indole core can form hydrogen bonds with the hinge region. The carbohydrazide moiety could form additional interactions, further stabilizing the complex and preventing the binding of ATP, thereby inhibiting kinase activity and blocking downstream signaling pathways that promote cancer cell growth and survival.
Conclusion and Future Directions
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a rationally designed molecule that leverages the proven therapeutic potential of the indole scaffold. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The structural features of this compound make it a compelling candidate for investigation as a kinase inhibitor for anticancer applications.
Future research should focus on the in-vitro evaluation of this compound against a panel of cancer cell lines and specific kinase assays to validate its biological activity and elucidate its precise mechanism of action. Further structural modifications could also be explored to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective indole-based therapeutics.
References
- Sridhar, B. T., Mathada, B. S., Yernale, N. G., Agrawal, M., Gani, R. S., Imran, M., & Jisha, S. P. (2026).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
- Sridhar, B. T., Mathada, B. S., Yernale, N. G., Agrawal, M., Gani, R. S., Imran, M., & Jisha, S. P. (2026). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
-
Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 23(5), 1056.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016).
- Al-Otaibi, A. M., El-Sayed, M. A., & El-Gamal, K. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3762.
- Hassan, A. S., Hafez, T. S., & Osman, N. A. (2025). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
- Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
- Özkırımlı, S., Gümüş, M. H., & Er, M. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.
- Inman, W. D., & Schmidt, M. E. (1961). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 41, 47.
-
Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. MDPI.
- Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016).
- Singh, S., & Singh, P. P. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 14, 1185511.
- Wikipedia. (2023).
- Stempel, E., & Gaich, T. (2016). Ethyl 1H-indole-2-carboxylate.
- Fanta, P. E. (1946). The Ullmann Reaction. Chemical Reviews, 38(1), 139-196.
- Kumar, P., & Kumar, R. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(4), 1485-1495.
- Gadaginamath, G. S., & Pujar, S. R. (2009). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2009(12), 217-231.
- Ungnade, H. E., & Orwoll, E. F. (1943). 2-Methoxydiphenyl Ether. Organic Syntheses, 23, 58.
- Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.
- Hassan, A. S., Hafez, T. S., & Osman, N. A. (2020). Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1851.
- El-Gendy, M. A., & El-Sayed, W. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 282-290.
- Al-Suhaimi, E. A., El-Gazzar, A. R. B. A., & Al-Hazmi, G. A. A. (2019). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 24(23), 4259.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. Annual Review of Biochemistry, 80, 769-795.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Musso, L., & Dallavalle, S. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7136.
- Witschel, M., & Rottmann, M. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry.
- ValQi, M., & Laronze, J. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827-2832.
- Li, X., Wang, Y., & Liu, H. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 785-792.
- van der Veldt, A. A., & van den Eertwegh, A. J. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 14(1), 1-14.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Roskoski, R. (2020). Different Types of Kinase Inhibitors and Their Mechanisms of Action.
Sources
- 1. Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight | CoLab [colab.ws]
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- 3. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Comprehensive Toxicity Profiling of 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide
From In Silico Prediction to In Vitro Validation
Executive Summary
The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (Code: MPI-2C) represents a high-value scaffold in the development of novel anti-inflammatory and anticancer agents. While the indole-2-carbohydrazide pharmacophore exhibits potent biological activity—often inhibiting VEGFR2 or acting as an antioxidant—it carries inherent toxicological risks associated with the hydrazide moiety.
This technical guide provides a rigorous toxicity profile prediction for MPI-2C. By synthesizing Structure-Activity Relationship (SAR) data from close structural analogs (e.g., 5-substituted indole-2-carbohydrazides) and applying medicinal chemistry principles, we delineate the critical safety liabilities. We further define a self-validating experimental workflow to transition this candidate from in silico prediction to in vitro confirmation.
Part 1: Structural Basis & In Silico Predictions
The toxicity profile of MPI-2C is dictated by three structural domains: the lipophilic 5-phenoxy-indole core , the metabolic N-methyl group , and the reactive carbohydrazide tail .
1.1 Physicochemical Profile (Predicted)
-
Molecular Weight: ~281.31 g/mol
-
cLogP: ~3.2 – 3.5 (Moderate lipophilicity due to the phenoxy group).
-
Topological Polar Surface Area (TPSA): ~68 Ų (High membrane permeability).
-
Solubility: Low aqueous solubility; requires DMSO/PEG formulation for assays.
1.2 Structural Alerts & Toxicity Risks
The primary toxicophore in MPI-2C is the carbohydrazide (-C(=O)NHNH₂) group.
| Endpoint | Risk Level | Mechanistic Rationale |
| Mutagenicity | High | Hydrazides can undergo metabolic activation to form electrophilic nitrenium ions or release free hydrazine (a known mutagen) upon hydrolysis. |
| Hepatotoxicity | Moderate | The indole ring is susceptible to bioactivation by CYP450s (epoxidation), and the hydrazide group is associated with idiosyncratic drug-induced liver injury (DILI). |
| Cardiotoxicity | Low-Moderate | While the MW is low, the lipophilic phenoxy tail combined with the basic nitrogen potential may interact with the hERG potassium channel pore. |
Expert Insight: Unlike simple alkyl hydrazides, the conjugation of the hydrazide to the indole-2-carbonyl system stabilizes the nitrogen pair, potentially reducing—but not eliminating—reactivity. Previous studies on 5-bromo and 5-methoxy analogs suggest acceptable safety margins in normal fibroblast cells (HFF-1) despite potent cytotoxicity in cancer lines [1].
Part 2: Metabolic Stability & Hepatotoxicity
Understanding the metabolic fate of MPI-2C is critical for predicting systemic toxicity. The compound is expected to undergo Phase I metabolism primarily in the liver.
2.1 Predicted Metabolic Pathways
-
Hydrolysis: Amidases may cleave the amide bond, releasing 1-methyl-5-phenoxy-1H-indole-2-carboxylic acid (generally non-toxic) and hydrazine (highly toxic/genotoxic).
-
N-Acetylation: The terminal hydrazine nitrogen is a substrate for N-acetyltransferases (NAT1/NAT2). Acetylation is a detoxification pathway.
-
CYP450 Oxidation: Hydroxylation of the phenoxy ring or demethylation of the N-methyl group.
2.2 Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways determining the toxicity/safety balance.
Figure 1: Predicted metabolic pathways for MPI-2C. The hydrolysis pathway (red arrow) represents the primary safety concern due to hydrazine release.
Part 3: Experimental Validation Protocols
To validate the in silico predictions, the following tiered experimental approach is mandatory. These protocols are designed to be self-validating, meaning positive controls must confirm assay sensitivity.
3.1 Tier 1: Genotoxicity Assessment (Ames Test)
Because of the hydrazide alert, a standard 5-strain Ames test is insufficient. We utilize a modified protocol focusing on metabolic activation.
-
Objective: Detect point mutations caused by the parent or its metabolites.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
-
Metabolic Activation: S9 fraction (rat liver) is required to simulate hydrolysis/oxidation.
-
Protocol:
-
Dissolve MPI-2C in DMSO.
-
Treat strains with doses ranging from 0.5 to 5000 µ g/plate (+/- S9).
-
Critical Control: Use Hydrazine Sulfate as a positive control to verify the system's ability to detect the specific breakdown product.
-
Acceptance Criteria: A >2-fold increase in revertant colonies indicates mutagenicity.
-
3.2 Tier 2: hERG Inhibition (Cardiotoxicity)
Indole derivatives can block the hERG channel, leading to QT prolongation.
-
Method: Automated Patch Clamp (QPatch or Patchliner).
-
Cell Line: CHO cells stably expressing hERG K+ channels.
-
Protocol:
-
Perfusion of MPI-2C at 0.1, 1, 10, and 30 µM.
-
Record tail currents following depolarization.
-
Reference Standard: E-4031 (potent hERG blocker).
-
Threshold: IC50 < 10 µM triggers a "Red Flag" for lead optimization.
-
3.3 Tier 3: Cytotoxicity vs. Hepatotoxicity
Distinguish between non-specific cell death and mechanism-based toxicity.
-
Cells: HepG2 (liver model) vs. HFF-1 (normal fibroblasts).
-
Assay: MTT or Resazurin reduction assay (72h exposure).
-
Data Analysis: Calculate the Selectivity Index (SI).
-
Target: SI > 10 is desired.
-
Literature Context: Analogous 5-methoxy-indole-2-carbohydrazides have shown SI values >50, suggesting the scaffold is inherently selective [2, 3].
-
Part 4: Decision Logic & Workflow
The following workflow dictates the "Go/No-Go" progression for MPI-2C based on experimental outputs.
Figure 2: Decision tree for toxicity validation. Genotoxicity (Ames) is the primary gatekeeper due to the hydrazide structural alert.
References
-
Eldehna, W. M., et al. (2020). Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Emadi, A., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.[2][3] BMC Chemistry. Link
-
Harishkumar, S., et al. (2018). Cytotoxicity evaluation and in silico ADMET study of new (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides.[4] Der Pharma Chemica. Link
-
AICIS (2014). Methylhydrazine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Step-by-step synthesis protocol for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Application Note: Optimized Synthesis Protocol for 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide
Executive Summary & Scientific Rationale
The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a critical scaffold in medicinal chemistry, particularly in the development of
This protocol details a robust, two-stage synthesis designed for high purity and reproducibility. Unlike traditional one-pot methods that often suffer from oligomerization side products, this approach isolates the methyl ester intermediate to ensure regioselective
Key Mechanistic Considerations:
-
Regioselectivity: The indole nitrogen (
1) is the most acidic site ( ) on the core. Using a mild base ( ) in an aprotic polar solvent (DMF) ensures exclusive -alkylation over -alkylation. -
Nucleophilic Acyl Substitution: The conversion of the ester to the hydrazide proceeds via an addition-elimination mechanism. The choice of ethanol as a solvent allows for the precipitation of the product upon cooling, driving the equilibrium forward and simplifying purification.
Reaction Pathway Visualization
The following diagram illustrates the critical workflow and logical dependencies of the synthesis protocol.
Figure 1: Step-wise synthetic pathway for the production of the target indole-2-carbohydrazide.
Detailed Experimental Protocol
Safety Precaution: All procedures involving hydrazine hydrate and methyl iodide must be performed in a properly functioning chemical fume hood. Hydrazine is a suspected carcinogen and highly toxic; methyl iodide is a potent alkylating agent. Nitrile gloves and safety goggles are mandatory.
Phase 1: Synthesis of Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate
This phase accomplishes simultaneous esterification (if starting from acid) and
Reagents:
-
Methyl 5-phenoxy-1H-indole-2-carboxylate (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-phenoxy-1H-indole-2-carboxylate (e.g., 5.0 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(10.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the indole -H. -
Alkylation: Dropwise add Methyl Iodide (7.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting material (
) is consumed and a less polar spot ( ) appears. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white or off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Phase 2: Hydrazinolysis to 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide
This step converts the methyl ester to the hydrazide using hydrazine hydrate.
Reagents:
-
Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (from Phase 1)
-
Hydrazine Hydrate (
), 80% or 98% (10.0 eq) -
Ethanol (Absolute)
Procedure:
-
Setup: Place the methylated ester (e.g., 4.0 mmol) in a round-bottom flask and add absolute ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (40.0 mmol) to the suspension. Note: A large excess of hydrazine is used to prevent the formation of the dimeric secondary hydrazide.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
C) with stirring. The solid will dissolve as the reaction proceeds. -
Duration: Maintain reflux for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will appear as a significantly more polar spot (often near the baseline or
). -
Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The target carbohydrazide typically crystallizes out of the solution upon cooling.
-
Purification: Filter the precipitate. Wash the solid with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove excess hydrazine.
-
Final Drying: Dry the product under high vacuum.
Data Summary & Validation
The following table summarizes the expected physicochemical properties and validation parameters for the synthesized compound.
| Parameter | Specification / Expectation | Notes |
| Appearance | White to pale beige crystalline solid | Coloration often indicates oxidation; recrystallize from EtOH if necessary. |
| Yield (Phase 1) | 85 – 95% | High efficiency due to strong nucleophilicity of the indole anion. |
| Yield (Phase 2) | 75 – 85% | Losses primarily due to solubility in the mother liquor. |
| Melting Point | 210 – 215 °C (Decomp.) | Hydrazides often decompose upon melting. |
| 1H NMR (DMSO-d6) | Characteristic broad singlets for hydrazide protons are diagnostic. | |
| Solubility | DMSO, DMF (High); EtOH (Hot); Water (Low) | Poor water solubility requires DMSO for biological assays. |
References
-
MDPI . (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
National Institutes of Health (PMC) . (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Retrieved from [Link]
Application Note: Optimization of Hydrazinolysis for Indole-2-Carboxylates
Topic: Reaction conditions for hydrazinolysis of indole-2-carboxylates Format: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
Indole-2-carbohydrazides are critical intermediates in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are ubiquitous in medicinal chemistry.[1][2][3] This guide provides a rigorous technical analysis of the hydrazinolysis of indole-2-carboxylates. We move beyond basic recipes to explore the mechanistic drivers, solvent effects, and stoichiometric controls required to maximize yield and purity while suppressing common side reactions like dimerization and hydrolysis.
Mechanistic Insight: The -Effect Driver
The conversion of an indole-2-carboxylate ester to its corresponding hydrazide is a classic nucleophilic acyl substitution . However, the reaction kinetics are distinct from standard aminolysis due to the
The adjacent lone pair on the hydrazine nitrogen atom increases the nucleophilicity of the attacking amine, lowering the activation energy for the formation of the tetrahedral intermediate. Despite this enhanced reactivity, indole-2-esters possess unique electronic properties; the nitrogen lone pair of the indole ring donates electron density into the carbonyl system (via conjugation), rendering the carbonyl carbon less electrophilic than in simple alkyl esters.
Mechanism Diagram
The following diagram illustrates the pathway and the critical competition between the desired hydrazide formation and the unwanted dimerization.
Figure 1: Reaction pathway showing the critical necessity of excess hydrazine to prevent dimer formation.
Critical Reaction Parameters
Solvent Selection: The Solubility-Reactivity Trade-off
The choice of solvent dictates both the reaction rate and the ease of workup.
| Solvent | Reactivity Profile | Workup Characteristics | Recommendation |
| Ethanol (Abs.) | Standard. Good balance of solubility for ester and insolubility for hydrazide product. | Product often precipitates upon cooling (crystallization-induced isolation). | Primary Choice |
| Methanol | High. Faster kinetics due to polarity, but risk of transesterification if alkoxides are present. | Product is more soluble, potentially requiring concentration or water addition to precipitate. | Use for sluggish substrates |
| Butanol | High Temp. Allows temperatures >100°C for sterically hindered esters. | High boiling point makes removal difficult; product may not precipitate easily. | Use for 3-substituted indoles |
| Neat | Aggressive. Highest rate. | Dangerous exotherms; difficult purification; high risk of dimerization. | Avoid unless necessary |
Stoichiometry: The "Golden Ratio"
A common failure mode is using a stoichiometric (1:1) amount of hydrazine.[4] This frequently leads to the formation of N,N'-di(indole-2-carbonyl)hydrazine (the dimer).
-
Recommendation: Use 5–10 equivalents of hydrazine hydrate (80% or 98%).
-
Reasoning: High local concentration of hydrazine ensures that the intermediate hydrazide competes effectively against the unreacted ester for the nucleophile.
Temperature & Time[4]
-
Standard: Reflux (78–80°C in EtOH) for 4–12 hours.
-
Microwave: 10–20 minutes at 100°C (sealed vessel) is effective for high-throughput screening but harder to scale.
-
Room Temperature: Possible for highly activated esters but often requires 24–48 hours and may result in incomplete conversion.
Standard Operating Protocol (SOP)
Objective: Synthesis of Indole-2-carbohydrazide from Ethyl Indole-2-carboxylate. Scale: 5.0 mmol basis (scalable).
Materials
-
Ethyl indole-2-carboxylate (1.0 equiv)[3]
-
Hydrazine hydrate, 98% (10.0 equiv) [CAS: 7803-57-8]
-
Ethanol, Absolute (10-15 volumes relative to ester mass)
-
Optional: Acetic acid (catalytic, only for extremely sluggish substrates)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for standard hydrazinolysis.
Detailed Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl indole-2-carboxylate (0.95 g, 5.0 mmol) in Absolute Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (2.5 mL, ~50 mmol, 10 equiv) dropwise to the stirring suspension at room temperature.
-
Note: The solution may clear initially as the reaction warms slightly.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (bath temp ~85°C) for 6 hours .
-
Monitoring: Check progress by TLC (System: 5% MeOH in DCM). The hydrazide is significantly more polar (lower
) than the ester.
-
-
Workup (Precipitation Method):
-
Remove the heat source and allow the mixture to cool to room temperature slowly.
-
Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Observation: The product typically crystallizes as a white or off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel.
-
Wash 1: Cold Ethanol (2 x 3 mL) to remove excess hydrazine.
-
Wash 2: Diethyl ether (2 x 5 mL) to facilitate drying.
-
-
Drying: Dry the solid under vacuum at 50°C for 4 hours.
-
Purity Check: Measure Melting Point (Lit. ~241–243°C for unsubstituted indole-2-carbohydrazide) and
H NMR.
-
Troubleshooting & Optimization
Scenario A: No Precipitation (Clear Solution)
-
Cause: Product is too soluble in the alcohol/hydrazine mix.
-
Fix: Concentrate the reaction mixture to ~25% volume under reduced pressure. Add ice-cold water (10-20 mL) and scratch the glass to induce crystallization.
Scenario B: Sticky Gum / Oiling Out
-
Cause: Impurities or incomplete reaction mixed with solvent.[4]
-
Fix: Decant the supernatant. Triturate the gum with a mixture of Et_2O:EtOH (10:1). If this fails, dissolve in minimal hot methanol and reprecipitate with ether.
Scenario C: Low Conversion (Steric Hindrance)
-
Context: Common with 3-substituted indoles or N-alkylated indoles with bulky groups.
-
Fix:
-
Switch solvent to n-Butanol and reflux (117°C).
-
Use Microwave irradiation (120°C, 20 min).
-
Add a Lewis Acid catalyst (rarely needed, but 5 mol%
can accelerate difficult amidations).
-
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is a reducing agent and can react violently with oxidizers.
-
Control: Handle only in a fume hood. Double-glove (Nitrile).
-
Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in an ice bath before disposal, or follow specific institutional hazardous waste protocols for hydrazines.
-
References
-
Synthesis of Functionalized Indoles: Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."[5] Molecules, vol. 21, no. 3, 2016, p. 333.
-
General Hydrazinolysis Protocol: "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll.[6] Vol. 5, p. 650.
-
Solvent Effects in Heterocycle Synthesis: Golec, B., et al. "Solvent effects on the photooxidation of indolepyrazines." Photochemical & Photobiological Sciences, 2022.
- Mechanism of Hydrazinolysis: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on hydrazine nucleophilicity).
-
Troubleshooting Ester Hydrolysis/Hydrazinolysis: BenchChem Technical Support. "Optimizing the reaction conditions for hydrazinolysis."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Schiff bases using 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide
Abstract
This application note details the optimized protocol for synthesizing Schiff bases (N-acylhydrazones) derived from the privileged scaffold 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . Indole-based carbohydrazides are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and
Introduction
The indole ring system is a "privileged structure" in pharmacology, serving as the core for numerous therapeutics. Specifically, the indole-2-carbohydrazide motif has garnered significant attention due to its ability to form Schiff bases (hydrazones) with diverse aromatic aldehydes. These derivatives act as versatile ligands and bioactive agents.[1][2][3]
The target scaffold, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , combines three strategic design elements:
-
5-Phenoxy Group: Enhances lipophilicity and provides a bulky hydrophobic domain for receptor binding (e.g., in kinase or enzyme active sites).
-
N-Methylation: Improves metabolic stability by blocking N-glucuronidation and increasing membrane permeability.
-
Carbohydrazide Linker: A hydrogen-bond donor/acceptor motif that facilitates the formation of the azomethine (-N=CH-) bridge, critical for target engagement.
Synthetic Strategy & Retrosynthesis
The synthesis is designed to be modular. The core scaffold is constructed in three steps to ensure regioselectivity and high purity before the final diversification (Schiff base formation).
Retrosynthetic Analysis:
-
Target: Schiff Base (
-CH=N-NH-CO-Indole) -
Precursor: 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide
-
Intermediate: Ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate
-
Starting Material: 5-Phenoxy-1H-indole-2-carboxylic acid
Chemical Pathway Diagram:
Figure 1: Synthetic pathway for the generation of indole-based Schiff bases.[3][4][5]
Detailed Protocols
Phase 1: Synthesis of the Core Scaffold
Step A: Esterification Objective: Convert the carboxylic acid to an ester to facilitate N-methylation and hydrazinolysis.
-
Dissolve: In a 250 mL round-bottom flask (RBF), dissolve 5-phenoxy-1H-indole-2-carboxylic acid (10 mmol, ~2.53 g) in absolute ethanol (50 mL).
-
Catalyze: Add concentrated sulfuric acid (
) (1.0 mL) dropwise. -
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 12 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature (RT). Pour the mixture into ice-cold water (100 mL) containing sodium bicarbonate (
) to neutralize acid. -
Isolate: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Yield Expectation: 85-95% (Off-white solid).
-
Step B: N-Methylation Objective: Introduce the methyl group at the indole nitrogen (N1 position).
-
Suspend: Dissolve the ester from Step A (8 mmol) in anhydrous DMF (15 mL).
-
Deprotonate: Add anhydrous potassium carbonate (
) (24 mmol, 3 equiv). Stir at RT for 30 mins. -
Alkylate: Add methyl iodide (MeI) (12 mmol, 1.5 equiv) dropwise. Caution: MeI is toxic and volatile.
-
React: Heat to 60°C for 4-6 hours.
-
Workup: Pour the reaction mixture into crushed ice (150 g). The product should precipitate.[5][6]
-
Purification: Filter the solid. If oily, extract with ethyl acetate, wash with brine, dry over
, and evaporate. Recrystallize from ethanol if necessary.
Step C: Hydrazinolysis (Formation of Carbohydrazide) Objective: Convert the ester to the hydrazide functional group.[2][7]
-
React: Dissolve the N-methylated ester (5 mmol) in absolute ethanol (30 mL).
-
Add Reagent: Add hydrazine hydrate (80%, 50 mmol, 10 equiv). Note: Excess hydrazine drives the equilibrium.
-
Reflux: Reflux the mixture for 6–12 hours. A white/cream precipitate typically forms during the reaction.
-
Monitor: Check TLC for disappearance of the ester spot.
-
Isolate: Cool the mixture to 0°C. Filter the solid precipitate.
-
Wash: Wash with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove excess hydrazine.
-
Dry: Vacuum dry. This is the core scaffold: 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .
Phase 2: General Procedure for Schiff Base Synthesis
Step D: Condensation with Aromatic Aldehydes Objective: Generate the library of Schiff bases.
-
Prepare: In a 50 mL RBF, mix the Carbohydrazide scaffold (1.0 mmol) and the appropriate Aromatic Aldehyde (1.1 mmol) in absolute ethanol (15 mL).
-
Catalyze: Add 2–3 drops of glacial acetic acid .
-
Reflux: Heat to reflux for 3–6 hours.
-
Observation: The solution often changes color (yellow/orange), and a precipitate may form.
-
-
Workup:
-
Purification: Recrystallize from ethanol or ethanol/DMF mixtures to obtain pure crystals.
Experimental Workflow Diagram:
Figure 2: Operational workflow for the synthesis and purification of Schiff bases.
Characterization & Data Interpretation
To validate the synthesis, the following spectral features must be confirmed.
Table 1: Key Spectral Indicators
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | Amide C=O | 1650–1680 cm⁻¹ | Carbonyl stretch of the hydrazide linkage. |
| FT-IR | Azomethine C=N | 1600–1620 cm⁻¹ | Diagnostic peak for Schiff base formation. |
| FT-IR | NH | 3200–3300 cm⁻¹ | Single band (secondary amide). Disappearance of |
| ¹H NMR | Indole N-Me | Confirms N-methylation. | |
| ¹H NMR | Azomethine -N=CH- | Downfield singlet; confirms condensation. | |
| ¹H NMR | Amide -NH- | Broad singlet; |
Stereochemistry Note: These hydrazones typically exist as the (E)-isomer , which is thermodynamically more stable, minimizing steric clash between the indole and the pendant phenyl ring.
Applications & Bioactivity
Researchers synthesizing this specific scaffold should be aware of its potential applications in high-throughput screening (HTS):
-
-Glucosidase Inhibition: Indole-carbohydrazides are potent inhibitors of
-glucosidase, relevant for Type 2 Diabetes management.[3] The 5-phenoxy group mimics the lipophilic pockets of the enzyme. -
Antimicrobial Agents: The hydrazone linkage, combined with the indole core, often disrupts bacterial cell walls or inhibits DNA gyrase.
-
Anticancer Potential: Derivatives of 1-methylindole carbohydrazides have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines by inducing apoptosis.
References
-
Emadi, M. et al. (2023). "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors."[4][5][8] BMC Chemistry.
-
Al-Wahaibi, L.H. et al. (2023).[2] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences.
-
Gümüş, M. et al. (2020).[9] "Synthesis, characterization and antimicrobial evaluation of new indole-based Schiff bases." Journal of Chemical Sciences.
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Solvent selection for recrystallization of indole-2-carbohydrazide derivatives
Application Note: Solvent Selection & Recrystallization Protocols for Indole-2-Carbohydrazide Derivatives
Part 1: Introduction & Physicochemical Rationale
The Criticality of Purity in Indole Scaffolds Indole-2-carbohydrazide derivatives are privileged structures in drug discovery, exhibiting potent antimicrobial, anticancer (specifically VEGFR-2 inhibition), and antiviral properties.[1] However, the synthesis of these compounds—typically via the hydrazinolysis of indole-2-carboxylates—often yields crude products contaminated with unreacted hydrazine hydrate, starting esters, and symmetrical di-hydrazide byproducts.[1]
Achieving pharmaceutical-grade purity (>98%) is not merely a regulatory checkbox; it is a stability requirement. Residual hydrazine is genotoxic, and trace transition metals can catalyze the oxidative decomposition of the hydrazide moiety into diazenes.
The Solubility Paradox Effective recrystallization requires a solvent that discriminates between the product and its impurities based on temperature. Indole-2-carbohydrazides present a unique solubility profile due to their "Janus-faced" molecular architecture:
-
The Indole Core: A hydrophobic, pi-electron-rich aromatic system that favors non-polar interactions and pi-stacking.
-
The Carbohydrazide Tail (-CONHNH₂): A polar, hydrogen-bond donor/acceptor motif that requires protic or highly polar aprotic solvents for solvation.[1]
The "Goldilocks" Solvent Consequently, non-polar solvents (Hexane, Toluene) fail to dissolve the compound even at boiling, while highly polar aprotic solvents (DMSO, DMF) often dissolve it too well, preventing precipitation.[1] Ethanol (EtOH) emerges as the premier solvent because its ethyl group accommodates the indole lipophilicity, while its hydroxyl group engages the hydrazide tail, exhibiting a steep solubility curve relative to temperature.[1]
Part 2: Solvent Selection Strategy
The following decision matrix guides the selection process based on the specific substitution pattern of the indole ring (e.g., 5-methoxy, 3-phenyl).
Solvent Properties Table
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability | Mechanism of Action |
| Ethanol (95%) | 5.2 | 78 | Primary Choice | Balances hydrophobic/hydrophilic solvation; steep solubility curve.[1] |
| Methanol | 5.1 | 65 | Secondary | Higher solubility power; useful if EtOH yield is low, but recovery can be poor.[1] |
| EtOH : Water (1:1 to 3:1) | Variable | ~80-90 | Binary System | Water acts as an anti-solvent to force precipitation of hydrophobic derivatives. |
| DMF : Water | 6.4 (DMF) | 153 | Difficult Cases | For highly insoluble tricyclic or fused-ring derivatives. |
| Acetonitrile | 5.8 | 82 | Alternative | Useful for removing polar impurities if protic solvents fail. |
Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on crude compound solubility profiles.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Ethanol Recrystallization
Best for: Unsubstituted or mono-substituted indole-2-carbohydrazides (e.g., 5-methoxy, 5-chloro).[1]
Materials:
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask. Add 10 mL of Ethanol.
-
Heating: Heat the mixture to boiling on a hot plate/magnetic stirrer.
-
Observation: If the solid does not dissolve, add EtOH in 2 mL increments, returning to boil after each addition. Do not exceed 30 mL/g.
-
-
Clarification (Optional): If the solution is dark or contains insoluble particles, add 50 mg of activated charcoal. Boil for 2 minutes. Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed flask.
-
Crystal Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not disturb.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol.
-
Critical Step: Large volumes of wash solvent will redissolve your product.
-
-
Drying: Dry under vacuum at 40°C or air dry.
Protocol B: Binary Solvent (Ethanol/Water) Method
Best for: Highly soluble derivatives where yield is low in pure ethanol.[1]
Step-by-Step Procedure:
-
Dissolve the crude product in the minimum amount of boiling Ethanol (as in Protocol A).
-
Once dissolved, remove from heat source but keep hot.[1]
-
Add hot distilled water dropwise to the stirring solution.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]
-
Add 2-3 drops of hot Ethanol to just clear the turbidity.
-
Allow to cool slowly. The water increases the polarity of the solvent system, forcing the hydrophobic indole derivative out of solution as it cools.
Part 5: Troubleshooting & Optimization
Figure 2: Recrystallization Workflow & Troubleshooting
Caption: Operational workflow including critical checkpoints for "Oiling Out" and "No Precipitation" scenarios.
Common Issues & Fixes:
-
Oiling Out: The compound separates as a liquid droplets rather than crystals.
-
Cause: Solution temperature is above the melting point of the solvated product, or the solvent is too polar.
-
Fix: Reheat to dissolve, add a small amount of a more non-polar solvent (e.g., Toluene), and cool very slowly with vigorous stirring.
-
-
Colored Impurities: Product is pink or brown (oxidation products).[1]
-
Fix: Use activated charcoal as described in Protocol A. Ensure the charcoal is filtered out while the solution is still near boiling to prevent product loss.
-
Part 6: References
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives. Source: ResearchGate / Molecules. Context: Describes the synthesis of 3,5-disubstituted indole-2-carbohydrazides and their purification via recrystallization from ethanol. URL:[Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: MDPI (Molecules).[1] Context: Details the protocol for reacting substituted benzyl hydrazines with indole-2-carboxylic acid and recrystallizing the final carbohydrazide products from ethanol to yield pure compounds (4a–q). URL:[Link][1]
-
Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Source: Research & Reviews: Journal of Chemistry. Context: Provides methodology for cyclization and subsequent recrystallization of diphenylindole derivatives using ethanol and ethanol/water systems. URL:[Link][1]
Sources
Application Note: In Vitro Antimicrobial Profiling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Abstract & Scope
This application note details the standardized protocol for evaluating the antimicrobial efficacy of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide . As a member of the indole-2-carbohydrazide class, this molecule presents specific physicochemical challenges—notably high lipophilicity due to the 5-phenoxy substituent and the N-methyl group.
This guide moves beyond generic screening methods, addressing the critical "solubility crash" often observed with hydrophobic indoles in aqueous media. It utilizes the CLSI M07-A10 Broth Microdilution standard, optimized with a resazurin-based viability readout to eliminate false positives caused by compound precipitation.
Target Audience: Medicinal Chemists, Microbiologists, and DMPK Scientists.
Compound Properties & Pre-Analytical Handling[1]
Physicochemical Context
The indole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, often acting as a precursor for hydrazones or as a direct inhibitor of bacterial enzymes (e.g., InhA in M. tuberculosis).[1]
-
Hydrophobicity: The 5-phenoxy group significantly increases logP compared to the parent indole.
-
Solubility Profile: High solubility in DMSO; poor solubility in water/media.
-
Stability: The hydrazide moiety (–CONHNH₂) is nucleophilic. Avoid aldehyde-containing solvents (e.g., aged alcohols) to prevent inadvertent hydrazone formation.
Stock Solution Preparation (Critical Step)
Objective: Create a stable stock that prevents precipitation upon dilution into growth media.
| Parameter | Specification | Rationale |
| Solvent | 100% DMSO (Anhydrous) | Ensures complete solubilization of the phenoxy-indole core. |
| Target Stock Conc. | 10 mg/mL (or 25.6 mM) | Allows for high-concentration testing while keeping final DMSO < 2%. |
| Storage | -20°C, Desiccated | Prevents hydrolysis of the hydrazide linkage. |
| Vortexing | 30s vigorous vortexing | Disrupts micro-aggregates common in phenoxy-substituted indoles. |
Primary Assay: Broth Microdilution (MIC)[3]
Principle
The Minimum Inhibitory Concentration (MIC) is determined using cation-adjusted Mueller-Hinton Broth (CAMHB).[2] Due to the potential for the compound to form micro-crystals in broth (mimicking bacterial growth), this protocol enforces a Resazurin (Alamar Blue) colorimetric endpoint rather than simple optical density (OD) turbidity.
Workflow Visualization
The following diagram outlines the dilution logic to maintain solvent integrity.
Figure 1: Step-down dilution strategy to prevent solvent shock to bacteria while maintaining compound solubility.
Detailed Protocol
Step 1: Media Preparation
-
Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922) are standard QC strains.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Inoculum: Adjust overnight culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.
Step 2: Compound Dilution (The "2x" Method)
To ensure the final DMSO concentration is constant across all wells, use the "2x" preparation method:
-
Prepare a 2x top concentration of the compound in CAMHB (e.g., 128 µg/mL). Note: This will likely contain 2.56% DMSO.
-
Perform 2-fold serial dilutions in CAMHB (containing 2.56% DMSO) across a sterile dilution plate.
-
Transfer 50 µL of these 2x compound solutions into the final 96-well assay plate.
Step 3: Inoculation [3]
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of compound.
-
Final System:
-
Compound Concentration: 1x (e.g., 64 µg/mL down to 0.125 µg/mL).
-
DMSO Concentration: ~1.28% (Safe for most bacteria; toxic threshold is usually >2-3%).
-
Bacterial Density: ~5 x 10⁵ CFU/mL.
-
Step 4: Controls (Mandatory)
| Control Type | Well Contents | Purpose |
| Growth Control | Media + Bacteria + DMSO (1.28%) | Verifies bacteria grow normally in solvent presence. |
| Sterility Control | Media + Compound (Highest Conc.) | Checks for media contamination. |
| Compound Precip. | Media + Compound (No Bacteria) | CRITICAL: Detects if compound crashes out (false turbidity). |
| Reference Drug | Ciprofloxacin or Fluconazole | Validates assay performance against CLSI ranges. |
Step 5: Incubation & Readout
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
Visual Check: Inspect "Compound Precip" wells. If cloudy, turbidity readings are invalid.
-
Resazurin Addition: Add 10 µL of 0.01% Resazurin solution to all wells.
-
Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Determination: The MIC is the lowest concentration well that remains blue.
Secondary Assay: Minimum Bactericidal Concentration (MBC)[4]
While MIC measures inhibition, MBC determines if the indole derivative kills the bacteria.
-
Identify the MIC well and the 2 wells with concentrations above the MIC.
-
Remove 10 µL from these wells.
-
Spot onto MHA (Mueller-Hinton Agar) plates (free of antibiotic).
-
Incubate 24h at 37°C.
-
Result: MBC is the concentration killing ≥99.9% of the initial inoculum (typically <5 colonies).
Mechanistic Insight: Time-Kill Kinetics
For advanced profiling, determine if the activity is time-dependent or concentration-dependent.
Figure 2: Workflow for Time-Kill Kinetic assays to distinguish bacteriostatic vs. bactericidal action.
References & Standards
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[4][5] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res.[6] (Provides context on the antimicrobial mechanism of the hydrazide moiety).
-
Zhang, H. Z., et al. (2017). Synthesis and antimicrobial activity of novel indole-2-carbohydrazide derivatives.[7][8][9] (Establishes the baseline activity for this chemical class).
-
Sigma-Aldrich Technical Bulletin. DMSO Solubility Data. (Reference for solvent handling of lipophilic indoles).
Sources
- 1. lmaleidykla.lt [lmaleidykla.lt]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. scribd.com [scribd.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 1-Methyl-5-Phenoxy-1H-Indole-2-Carbohydrazide Stock Solutions in DMSO
Abstract & Compound Profile
This application note provides a rigorous technical framework for the preparation, storage, and handling of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (hereafter referred to as MPI-2C ).
MPI-2C is a synthetic indole derivative often explored in medicinal chemistry for its potential as a scaffold in kinase inhibition, antimicrobial activity, or
Physicochemical Profile (Calculated)
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 281.31 g/mol | Use this value for Molarity calculations. |
| Predicted LogP | ~3.4 - 3.8 | Highly lipophilic; low aqueous solubility. |
| H-Bond Donors | 2 | Hydrazide -NH-NH2 |
| H-Bond Acceptors | 3 | Carbonyl, Phenoxy ether, Indole N |
| Critical Reactivity | Nucleophilic Hydrazide | Avoid ketones/aldehydes (e.g., Acetone) to prevent hydrazone formation. |
Materials & Reagents
To ensure experimental reproducibility, the quality of the solvent is non-negotiable.
-
Compound: MPI-2C (Solid, >95% purity by HPLC).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).
-
Why: DMSO is hygroscopic. Water absorption significantly decreases the solubility of hydrophobic compounds like MPI-2C and promotes hydrolytic degradation.
-
Storage: Store DMSO over molecular sieves if the bottle has been opened frequently.
-
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Why: Avoid polypropylene (PP) for long-term storage of high-concentration hydrophobic stocks, as leaching of plasticizers can occur. Amber glass protects from photodegradation.
-
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 1 mL of a 10 mM stock solution of MPI-2C.
Calculation Logic
The target concentration is 10 mM (10 mmol/L).
Scientific Insight: Weighing exactly 2.81 mg is difficult on standard analytical balances. It is superior to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume to achieve the target concentration. This reduces the percentage error derived from the balance's minimum weight threshold.
Step-by-Step Workflow
-
Weighing:
-
Place a sterile amber glass vial on the balance.
-
Weigh approximately 5.0 mg of MPI-2C solid. Record the exact mass (e.g.,
mg).
-
-
Volume Calculation:
-
Calculate the required DMSO volume (
) to reach 10 mM: -
Example: For 5.24 mg:
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Observation: If solid particles remain, sonicate in a water bath at room temperature for 5-minute intervals.
-
Critical Check: Hold the vial up to a light source. Invert it. Look for "schlieren" lines (density waves) or a ring of solid at the meniscus. The solution must be perfectly clear.
-
-
Aliquoting:
-
Do not store the bulk solution in one vessel. Repeated freeze-thaw cycles introduce atmospheric moisture.
-
Aliquot into 50–100
L portions in small amber glass vials or high-quality PP cryovials.
-
Workflow Diagram
Figure 1: Gravimetric preparation workflow for MPI-2C stock solutions to ensure concentration accuracy.
Stability and Storage
The Hydrazide Vulnerability
The carbohydrazide moiety (
-
Oxidation: Long-term exposure to air can oxidize the hydrazide to an azo or diazo species, turning the solution yellow/brown.
-
Condensation: Hydrazides react rapidly with ketones (e.g., acetone fumes in the lab) to form hydrazones. Never use acetone-washed glassware that hasn't been baked out.
Storage Conditions
| Condition | Recommendation | Duration |
| Room Temp (25°C) | Avoid | < 24 Hours (Degradation risk) |
| 4°C (Fridge) | Avoid | DMSO freezes at ~18°C. Cycling between liquid/solid at 4°C causes precipitation heterogeneity. |
| -20°C | Standard | 3–6 Months (Protect from light/moisture) |
| -80°C | Optimal | > 1 Year |
Aqueous Dilution & The "Crash" Test
Due to the high lipophilicity (LogP > 3.5) of the phenoxy-indole scaffold, MPI-2C is prone to precipitation when diluted from DMSO into aqueous buffers (e.g., PBS, cell culture media).
The "Crash" Protocol: Before running a biological assay, you must determine the Maximum Tolerable Concentration (MTC) in your assay buffer.
-
Prepare a series of dilutions in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).
-
Dilute these 1000-fold into the assay buffer (e.g., 1
L stock into 999 L PBS). Final DMSO concentration = 0.1%. -
Incubate for 4 hours at assay temperature (usually 37°C).
-
Measure absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant by HPLC.
Precipitation Logic Diagram
Figure 2: Decision tree for validating the solubility of MPI-2C in aqueous assay media.
References
-
Cheng, X., et al. (2003).[2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Emadi, M., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17, 60. Retrieved from [Link]
-
Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]
Sources
Application Notes and Protocols: Cyclization Strategies for the Synthesis of Indole-Based 1,3,4-Oxadiazoles
Introduction: The Significance of the Indole-Oxadiazole Scaffold
In the landscape of medicinal chemistry and drug development, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. The indole nucleus, a cornerstone in numerous biologically active natural products and synthetic drugs, is frequently combined with other heterocyclic rings to enhance and diversify its pharmacological profile.[1][2] Among these, the 1,3,4-oxadiazole ring has emerged as a particularly valuable partner.[3][4] The resulting indole-1,3,4-oxadiazole hybrids are a class of compounds that have garnered substantial attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[5]
The 1,3,4-oxadiazole moiety is recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, improving the pharmacokinetic properties of drug candidates.[6] This guide provides an in-depth exploration of the key cyclization methods to convert indole carbohydrazides, the primary precursors, into the corresponding 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific research objectives.
Precursor Synthesis: Preparation of Indole Carbohydrazide
The common gateway to the target compounds is the synthesis of an indole carbohydrazide. This is typically achieved through the hydrazinolysis of an corresponding indole ester.
General Workflow for Indole Carbohydrazide Synthesis
Caption: General workflow for the synthesis of indole-3-carbohydrazide.
Protocol 1: Synthesis of Indole-3-Carbohydrazide
This protocol is a standard and widely adopted method for the preparation of the key carbohydrazide intermediate.
Materials:
-
Indole-3-carboxylic acid ethyl ester
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, filter funnel, and filter paper
Procedure:
-
To a solution of indole-3-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol (10-15 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into cold water with stirring.
-
The resulting solid precipitate (indole-3-carbohydrazide) is collected by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol or an appropriate solvent system to obtain the pure product.[2][7]
Cyclization Methodologies for 1,3,4-Oxadiazole Formation
The transformation of the indole carbohydrazide into the 1,3,4-oxadiazole ring can be accomplished through several distinct chemical pathways. The choice of method often depends on the nature of the desired substituent at the 5-position of the oxadiazole ring, as well as considerations of reagent availability, reaction conditions, and functional group tolerance.
Method 1: Dehydrative Cyclization with Carboxylic Acids using POCl₃
This is one of the most classical and widely used methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The reaction involves the condensation of a carbohydrazide with a carboxylic acid, followed by cyclodehydration, which is efficiently promoted by phosphorus oxychloride (POCl₃).[8][9]
Mechanism: The reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration facilitated by POCl₃ to yield the 1,3,4-oxadiazole.
Caption: Reaction pathway for POCl₃-mediated cyclization.
Protocol 2: Synthesis of 2-(Indol-3-yl)-5-Aryl-1,3,4-Oxadiazole using POCl₃
Materials:
-
Indole-3-carbohydrazide (from Protocol 1)
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Stirring apparatus
Procedure:
-
In a clean, dry round-bottom flask, place a mixture of indole-3-carbohydrazide (1 equivalent) and the desired aromatic carboxylic acid (1.1 equivalents).
-
Cool the flask in an ice bath.
-
Carefully and slowly add phosphorus oxychloride (POCl₃, 5-10 mL per gram of carbohydrazide) to the mixture with continuous stirring. Caution: This addition is exothermic and should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 80-100 °C for 2-4 hours, or as determined by TLC monitoring.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude solid thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[2][5]
Method 2: Cyclization with Carbon Disulfide (CS₂)
This method is particularly useful for the synthesis of 5-(indolyl)-1,3,4-oxadiazole-2-thiols. The reaction of a carbohydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which upon cyclization, yields the oxadiazole-thiol.[10]
Mechanism: The carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of CS₂. The resulting intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide in the presence of a base to form the stable 1,3,4-oxadiazole-2-thiol ring.[11][12]
Caption: Pathway for the synthesis of oxadiazole-2-thiols using CS₂.
Protocol 3: Synthesis of 5-(Indol-3-yl)-1,3,4-oxadiazole-2-thiol
Materials:
-
Indole-3-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric acid (HCl)
-
Reflux apparatus
Procedure:
-
Dissolve indole-3-carbohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add carbon disulfide (2 equivalents) dropwise with stirring.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-(indol-3-yl)-1,3,4-oxadiazole-2-thiol.[10][13]
Method 3: Oxidative Cyclization of Indole-Hydrazide-Hydrazones with Iodine
This is an efficient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles starting from an intermediate hydrazide-hydrazone, which is formed by the condensation of an indole carbohydrazide with an aldehyde. Molecular iodine is used as a mild and effective oxidizing agent to facilitate the cyclization.[7][14]
Mechanism: The hydrazide-hydrazone intermediate undergoes oxidative cyclization mediated by iodine. The iodine promotes the intramolecular cyclization and subsequent elimination of hydrogen iodide to form the aromatic oxadiazole ring.
Caption: Workflow for iodine-mediated oxidative cyclization.
Protocol 4: Synthesis of 2-(Indol-3-yl)-5-Aryl-1,3,4-Oxadiazole via Oxidative Cyclization
Step A: Synthesis of Indole-Hydrazide-Hydrazone
-
To a solution of indole-3-carbohydrazide (1 equivalent) in ethanol (15 mL), add the desired aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide-hydrazone intermediate.[7]
Step B: Oxidative Cyclization
-
In a round-bottom flask, dissolve the indole-hydrazide-hydrazone from Step A (1 equivalent) in dimethyl sulfoxide (DMSO, 10 mL).
-
Add potassium carbonate (K₂CO₃, 3 equivalents) and molecular iodine (I₂, 1.2 equivalents) to the solution.
-
Heat the mixture at 100 °C with stirring for 4-6 hours.[7][15]
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with a dilute sodium thiosulfate solution (to remove excess iodine) followed by water, and then dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[7][14]
Method 4: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for effecting cyclodehydration reactions. It can be used to synthesize 1,3,4-oxadiazol-2(3H)-ones from hydrazides.[16] In a one-pot synthesis, CDI can activate a carboxylic acid for reaction with a hydrazine to form a hydrazide, and then a second equivalent of CDI can act as a carbonyl source for the subsequent cyclization.[16][17]
Mechanism: CDI activates the hydrazide, which then undergoes intramolecular cyclization. The imidazole group is a good leaving group, facilitating the ring closure to form the oxadiazole ring.
Protocol 5: One-Pot Synthesis of 3-Aryl-5-(indol-3-yl)-1,3,4-oxadiazol-2(3H)-one
Materials:
-
Indole-3-carboxylic acid
-
Substituted arylhydrazine
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Reaction vessel
Procedure:
-
To a solution of indole-3-carboxylic acid (1 equivalent) in THF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add the substituted arylhydrazine (1 equivalent) to the reaction mixture and continue stirring for 24 hours to form the intermediate hydrazide.
-
Add a second equivalent of CDI (1.1 equivalents) to act as the carbonyl source, followed by the addition of triethylamine (TEA, 2 equivalents) to initiate the cyclization.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazol-2(3H)-one.[16]
Comparative Summary of Cyclization Methods
| Method | Reagents | Key Intermediate | Advantages | Disadvantages | Typical Yields |
| POCl₃ Dehydration | Carboxylic Acid, POCl₃ | N,N'-Diacylhydrazine | Widely applicable, high yields, one-pot from carbohydrazide. | Harsh reagent (POCl₃), requires anhydrous conditions, limited functional group tolerance. | 70-95%[2][10] |
| Carbon Disulfide | CS₂, KOH | Dithiocarbazate | Specific for 2-thiol derivatives, good yields. | Use of toxic and flammable CS₂, requires basic conditions. | 65-88%[10] |
| Iodine Oxidation | Aldehyde, I₂, K₂CO₃ | Hydrazide-hydrazone | Mild conditions, good functional group tolerance. | Two-step process (hydrazone formation then cyclization). | 75-90%[10] |
| CDI Cyclization | Carboxylic Acid, Hydrazine, CDI, TEA | Acylhydrazide | Mild conditions, one-pot potential from carboxylic acid. | Longer reaction times, may require chromatography for purification. | 51-98%[16] |
Conclusion
The synthesis of indole-based 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry with significant implications for drug discovery. The choice of cyclization method is a critical decision that should be guided by the specific synthetic target, the desired substitution pattern, and the available laboratory resources. The protocols detailed in this guide, from the classical POCl₃-mediated dehydration to milder oxidative and CDI-based methods, provide researchers with a robust toolkit for accessing this important class of molecules. By understanding the underlying mechanisms and procedural nuances of each method, scientists can confidently and efficiently construct libraries of indole-oxadiazole derivatives for biological evaluation, paving the way for the development of new therapeutic agents.
References
-
Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. [Link]
-
Tripathi, S., et al. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Current Organic Chemistry, 29(8). [Link]
-
(2025). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. [Link]
-
Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies, 9(12), 1130-1142. [Link]
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(n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
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(n.d.). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. [Link]
-
(2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
Sandström, J. (n.d.). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part I. Reactions with Orthoesters. Scilit. [Link]
-
Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies. [Link]
-
Ng, Y. X. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
-
(2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Ahmed, H. A., et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. ResearchGate. [Link]
-
de Fátima, Â., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
(n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
-
Combs, A. P., et al. (2002). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters, 43(42), 7677-7679. [Link]
-
(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
(n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. National Center for Biotechnology Information. [Link]
-
Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2790-2794. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1849-1875. [Link]
-
(n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar. [Link]
-
(n.d.). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry. [Link]
-
(2025). Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. ResearchGate. [Link]
-
(2024). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. [Link]
-
(2025). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. [Link]
-
(2025). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[7][13][18]Triazolo[4,3-a]pyridines. ResearchGate. [Link]
-
Liu, F., et al. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Organic Chemistry Portal. [Link]
-
Hajinasiri, R. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. [Link]
-
(2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. [Link]
-
Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Center for Biotechnology Information. [Link]
-
(2023). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. National Center for Biotechnology Information. [Link]
-
(n.d.). Green oxidative cyclization to access 2,5-disubstituted-1,3,4-oxadiazoles from aldehydes and hydrazide derivatives using FeBr3 catalyst and hydrogen peroxide. ResearchGate. [Link]
-
(n.d.). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Hajinasiri, R. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. R Discovery. [Link]
-
Gary, S., & Bloom, S. (2022). Peptide Carbocycles: From -SS- to -CC- via a Late-Stage "Snip-and-Stitch". ACS Central Science, 8(11), 1537-1547. [Link]
-
(2025). A facile method for the preparation of sugar orthoesters promoted by anhydrous sodium bicarbonate. ResearchGate. [Link]
-
(n.d.). Orthoester. chemeurope.com. [Link]
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Application Note: Microwave-Assisted Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
Indole derivatives are widely recognized for their profound pharmacological potential, serving as critical scaffolds in anti-inflammatory, anti-microbial, anti-viral, and anti-cancer agents[1]. Within this chemical space, indole-2-carbohydrazides are highly valued as versatile intermediates for the synthesis of complex bioactive heterocycles, including oxadiazoles, triazoles, and Schiff bases[2].
The synthesis of 1-methyl-1H-indole-2-carbohydrazide derivatives typically involves a multi-step sequence: esterification of the indole-2-carboxylic acid, N-alkylation, and finally, hydrazinolysis[3]. The conventional general procedure for hydrazinolysis relies on reacting the ester with hydrazine hydrate in absolute ethanol under prolonged thermal reflux[4]. However, for sterically hindered or electron-rich substrates like 5-phenoxy substituted indoles, conventional thermal heating is highly inefficient. The electron-donating nature of the indole core reduces the electrophilicity of the C2-ester carbonyl, often requiring 12–24 hours of reflux, which can lead to thermal degradation and diminished yields.
To overcome these thermodynamic bottlenecks, microwave-assisted synthesis protocols have emerged as a powerful alternative[3]. Microwave irradiation induces rapid dielectric heating of polar solvents (such as ethanol and hydrazine), resulting in uniform volumetric heating and enhanced molecular collision rates. This specific microwave effect tremendously enhances the reaction rate compared to conventional methods[2], and has a profound effect on overall reaction speed and purity[5].
Experimental Design & Workflow
The synthesis is executed in two primary stages: the base-mediated N-methylation of the starting ester, followed by the microwave-accelerated hydrazinolysis.
Workflow for the microwave-assisted synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
Causality of Reagent Selection
-
Potassium Carbonate (
): Selected over stronger bases (like NaH) for the N-methylation step to prevent premature hydrolysis of the ethyl ester while effectively deprotonating the indole N-H. -
Absolute Ethanol & 80% Hydrazine Hydrate: Ethanol acts as an excellent microwave-absorbing solvent (high loss tangent). The excess hydrazine drives the equilibrium of the acyl substitution forward, ensuring complete conversion within a compressed timeframe.
Mechanistic sequence of microwave-accelerated hydrazinolysis via dielectric heating.
Quantitative Data & Optimization
The transition from conventional thermal heating to microwave irradiation requires careful parameter optimization. The table below summarizes the quantitative improvements achieved through microwave-assisted organic synthesis (MAOS).
| Synthesis Parameter | Conventional Thermal Reflux | Microwave Optimization 1 | Microwave Optimization 2 (Ideal) |
| Heating Source | Oil Bath | Dedicated MW Reactor | Dedicated MW Reactor |
| Temperature | 80°C (Reflux limit) | 100°C (Sealed Vial) | 120°C (Sealed Vial) |
| Reaction Time | 18 Hours | 25 Minutes | 10 Minutes |
| Hydrazine Equivalents | 10 eq. | 5 eq. | 5 eq. |
| Isolated Yield (%) | 62% | 84% | 94% |
| Purity (HPLC) | 85% (Thermal degradation) | 95% | >98% |
Step-by-Step Methodologies
Protocol A: N-Methylation of Ethyl 5-phenoxy-1H-indole-2-carboxylate
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5.0 mmol of ethyl 5-phenoxy-1H-indole-2-carboxylate in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add 7.5 mmol (1.5 eq) of finely powdered anhydrous
. Stir the suspension at room temperature for 15 minutes to initiate deprotonation. -
Alkylation: Dropwise, add 6.0 mmol (1.2 eq) of methyl iodide (
) via syringe. -
Reaction & Self-Validation: Stir the mixture at room temperature for 4 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) will disappear, replaced by a less polar spot (Rf ~0.6). FTIR will confirm the disappearance of the N-H stretch at ~3300 cm⁻¹.
-
-
Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate.
Protocol B: Microwave-Assisted Hydrazinolysis
-
Vial Preparation: Transfer 3.0 mmol of the intermediate ethyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate into a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Add 4.0 mL of absolute ethanol, followed by 15.0 mmol (5.0 eq) of 80% hydrazine hydrate (
). -
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Maximum Power: 200 W (The system will auto-modulate power to maintain temperature).
-
Cooling: Enable rapid compressed air cooling post-reaction.
-
-
Isolation & Self-Validation: Upon cooling to room temperature, the product often begins to crystallize. Pour the mixture into 20 mL of ice-cold water and stir vigorously for 10 minutes.
-
Self-Validating Checkpoint: The phase-separation validates the reaction. The highly polar unreacted hydrazine and ethanol remain in the aqueous phase, while the target carbohydrazide—driven by the hydrophobic 5-phenoxy and indole core—precipitates cleanly as a white-to-off-white solid.
-
-
Purification: Filter the precipitate under vacuum, wash thoroughly with cold water (2 x 10 mL) to remove residual hydrazine, and dry in a vacuum desiccator over
. Recrystallize from minimal hot ethanol if absolute analytical purity is required.
References
1.1. Microwave assisted syntheses and biological activity of some pyrazoles and thiazolidinones derived from 1h-indole-2- carbohydrazides - ResearchGate - [Link]
1.3. Synthesis of Medicinally Important Indole Derivatives: A Review - Open Medicinal Chemistry Journal -[Link]
1.8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - MDPI -[Link]
1.10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed - [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-methyl-1H-indole-2-carbohydrazide | 56809-86-0 [smolecule.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Thin Layer Chromatography (TLC) Methodologies for Phenoxy Indole Derivatives
Introduction and Chemical Context
Phenoxy indoles represent a highly versatile class of pharmacophores, frequently utilized in the development of 5-HT6 receptor antagonists, PFKFB3 kinase inhibitors, and neuroprotective agents targeting amyloid-beta aggregation[1][2][3]. Structurally, these molecules present a unique chromatographic challenge. They combine the electron-rich, hydrogen-bonding capacity of the indole core (specifically the pyrrole N-H) with the lipophilic, sterically demanding phenoxy ether linkage.
When performing normal-phase Thin Layer Chromatography (TLC) on silica gel, the slightly basic and highly polarizable nature of the indole nitrogen often interacts strongly with the acidic silanol groups (Si-OH) of the stationary phase. This interaction frequently results in severe tailing or streaking, obscuring resolution and complicating subsequent flash column chromatography scale-ups[4]. This application note provides a comprehensive, self-validating framework for selecting solvent systems, optimizing resolution, and visualizing phenoxy indoles.
Chromatographic Behavior & Solvent System Selection
The Causality of Solvent Selectivity
Normal-phase TLC relies on the competition between the mobile phase and the analyte for the active sites on the silica gel. For phenoxy indoles, a binary solvent system comprising a non-polar hydrocarbon (e.g., hexane or heptane) and a polar modifier (e.g., ethyl acetate or dichloromethane) is the standard starting point[4][5].
-
Hexane/Ethyl Acetate (EtOAc): This is the most ubiquitous system. The ethyl acetate acts as the hydrogen-bond acceptor, competing with the silica gel for the indole N-H. Depending on the substitution pattern of the phenoxy indole, ratios typically range from 1:9 to 1:1 (EtOAc:Hexane). For instance, highly substituted phenoxy indoles often exhibit optimal retention factors (
) around 0.22 to 0.30 in 1:1 to 3:7 EtOAc:Hexane systems[1][2][6]. -
Toluene or Dichloromethane (DCM) Substitution: If hexane/EtOAc fails to resolve structurally similar phenoxy indole impurities, switching the non-polar component to toluene or DCM alters the selectivity group (Class VII and Class V, respectively)[5]. Toluene's pi-pi stacking capabilities can differentially interact with the phenoxy and indole aromatic rings, often providing superior resolution for closely eluting isomers[5].
Mitigating Tailing via Silica Deactivation
If streaking is observed, it is a direct consequence of the analyte's basicity interacting with the acidic silica[4]. To establish a self-validating resolution, the protocol must neutralize these sites. The addition of 1–3% Triethylamine (TEA) to the mobile phase dynamically deactivates the silanol groups. The TEA binds to the acidic sites more strongly than the indole, allowing the phenoxy indole to elute as a tight, symmetrical band[4].
Visualization and Colorimetric Detection
Because phenoxy indoles are colorless to the naked eye, post-development visualization is critical.
Non-Destructive: UV Fluorescence Quenching
Due to the extended conjugated
Destructive: Ehrlich's Reagent Derivatization
To confirm the presence of the indole core specifically, chemical derivatization using Ehrlich's Reagent (
-
Mechanistic Causality: The electrophilic aldehyde carbon of
-DMAB undergoes an acid-catalyzed condensation with the electron-rich pyrrole ring of the indole (typically at the highly nucleophilic C2 or C3 position)[7]. This forms a highly conjugated, resonance-stabilized carbenium ion (angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -bis(indolyl)methane derivative), which absorbs visible light strongly, yielding a vivid blue, purple, or pink spot[7]. -
Note on Phenoxy Substitution: If the phenoxy group or other substituents sterically hinder or electronically deactivate the C2/C3 positions, the colorimetric shift may alter (e.g., appearing yellow or orange instead of purple)[8].
Workflows and Logical Relationships
The following Graphviz diagram illustrates the logical decision tree for optimizing the TLC of a novel phenoxy indole derivative.
Figure 1: Decision matrix for the chromatographic optimization and validation of phenoxy indole derivatives.
Standardized Experimental Protocols
Protocol A: Baseline TLC Method Development
This protocol ensures reproducible
-
Chamber Preparation: Line a glass TLC chamber with a piece of filter paper. Add 10 mL of the selected solvent system (e.g., 20% EtOAc in Hexane). Close the lid and allow the chamber to equilibrate for 15 minutes. Causality: The filter paper acts as a wick, saturating the chamber atmosphere with solvent vapor. This prevents the solvent from evaporating off the face of the TLC plate during development, which would otherwise cause artificially high
values and band broadening. -
Sample Preparation: Dissolve 1-2 mg of the phenoxy indole in 0.5 mL of a volatile solvent (e.g., DCM or EtOAc).
-
Spotting: Using a glass microcapillary tube, apply a 1-2
L spot onto a Silica Gel 60 F254 plate, 1.5 cm from the bottom edge. Keep the spot diameter under 2 mm to ensure high resolution. -
Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
-
Visualization: Dry the plate gently with compressed air. Examine under 254 nm UV light and outline the dark spots.
Protocol B: 2D TLC for On-Column Stability Assessment
Indoles can occasionally oxidize or degrade when exposed to the acidic surface of silica gel and atmospheric oxygen[4]. This self-validating protocol determines if the analyte is stable enough for subsequent silica gel column chromatography.
-
Spotting: Obtain a square TLC plate (e.g., 5x5 cm). Spot the phenoxy indole sample in the bottom-left corner, 1 cm from both edges[4].
-
First Dimension: Develop the plate in the optimized solvent system. Remove, mark the solvent front, and dry the plate completely under a stream of nitrogen for 5 minutes.
-
Second Dimension: Rotate the plate 90 degrees so that the line of the newly separated spots now forms the bottom baseline. Develop the plate a second time in the exact same solvent system[4].
-
Validation Analysis: Visualize under UV 254 nm.
-
Stable: All spots will lie perfectly on a diagonal line drawn from the origin to the intersection of the two solvent fronts[4].
-
Unstable: If spots appear off the diagonal, the compound is degrading on the silica gel during the drying/running phase[4]. (Solution: Switch to neutral alumina or deactivate silica with TEA).
-
Protocol C: Ehrlich's Reagent Staining
-
Reagent Preparation: Dissolve 1.0 g of
-dimethylaminobenzaldehyde ( -DMAB) in 50 mL of 95% ethanol. Carefully add 50 mL of concentrated hydrochloric acid (HCl)[7]. Store in a dark, glass-stoppered bottle. -
Application: In a well-ventilated fume hood, lightly mist the developed and dried TLC plate with the reagent using a glass atomizer.
-
Development: Gently heat the plate with a heat gun (approx. 100°C) until distinct colored spots (typically purple, blue, or pink) appear[4][7].
Quantitative Data Summaries
Table 1: Solvent System Selection Guide for Phenoxy Indoles
| Solvent System (v/v) | Selectivity Class | Typical | Primary Application / Causality |
| Hexane : EtOAc (8:2) | Class VIa (EtOAc) | Low (0.1 - 0.3) | Standard starting point for non-polar, highly substituted phenoxy indoles[5][6]. |
| Hexane : EtOAc (1:1) | Class VIa (EtOAc) | High (0.4 - 0.7) | Used for polar phenoxy indoles containing free N-H or additional hydroxyl/amine groups[2]. |
| Toluene : EtOAc (9:1) | Class VII (Toluene) | Moderate | Toluene provides |
| DCM : MeOH (9.5:0.5) | Class II (MeOH) | High | Used only when the phenoxy indole is highly polar and fails to migrate in Hexane/EtOAc. |
| Any system + 2% TEA | Modifier | Sharpens bands | Deactivates acidic silanol groups, preventing the basic indole nitrogen from streaking[4]. |
Table 2: Visualization Matrix
| Visualization Method | Mechanism of Action | Expected Observation | Specificity |
| UV Light (254 nm) | Dark spot on a green fluorescent background. | Low (Detects any conjugated aromatic system). | |
| Ehrlich's Reagent | Electrophilic aromatic substitution at C2/C3 | Vivid blue, purple, or pink spot[4][7]. | High (Specific to indoles and pyrroles)[4]. |
| Iodine Vapor | Reversible complexation with | Temporary yellow-brown spot. | Low (Universal semi-destructive stain)[4]. |
| Potassium Permanganate | Oxidation of double bonds/functional groups | Yellow/brown spot on a bright purple background[4]. | Low (Universal destructive stain)[4]. |
References
-
Air Unimi. Computationally aided rational design, synthesis and evaluation of PFKFB3 ligands for atherosclerotic plaque stabilisation. Università degli Studi di Milano.[Link]
-
Wikipedia. Ehrlich's reagent. Wikimedia Foundation. [Link]
-
Pharmaspire. Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. ISF College of Pharmacy.[Link]
-
Reddit. Ehrlich's Reagent: Yellow Color Indication?. r/chemistry.[Link]
-
PMC. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. National Institutes of Health.[Link]
-
ResearchGate. Product in indole detection by Ehrlich's reagent. ResearchGate. [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]
- Google Patents. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht<sub>6</sub> receptor - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Guidelines for handling and storage of sensitive carbohydrazide compounds
Executive Summary
Carbohydrazide (
This guide moves beyond standard MSDS recommendations, providing a self-validating workflow for researchers handling these compounds in high-stakes drug development and materials engineering.
Physicochemical Sensitivity Profile
To handle these compounds effectively, one must understand the mechanism of their failure. Carbohydrazide sensitivity is governed by two primary degradation vectors:
A. Oxidative Instability (Chemical Failure)
Carbohydrazide is a potent reducing agent.[1] In the presence of atmospheric oxygen, particularly in solution or moist environments, it undergoes auto-oxidation. This process is often catalyzed by trace metal ions (
-
Mechanism:
-
Consequence: Loss of nucleophilicity; introduction of radical species that may interfere with sensitive coupling reactions.
B. Energetic Instability (Physical Failure)
Certain carbohydrazide derivatives, especially metal complexes (e.g., Zinc Carbohydrazide Perchlorates), are energetic materials. They possess a high nitrogen content and can deflagrate upon friction or static discharge. Even non-complexed derivatives can accumulate static charge due to their crystalline lattice structure.
Protocol 1: The "Zero-Oxide" Storage System
Objective: Maintain purity >99.5% over 12 months.
Standard refrigeration is insufficient for sensitive derivatives. Adhere to the "Double-Barrier Inert" protocol.
Step-by-Step Storage Workflow:
-
Primary Container: Use amber borosilicate glass with a PTFE-lined screw cap. Avoid metal containers (catalytic degradation risk) or standard polyethylene (oxygen permeability).
-
Atmosphere Exchange:
-
Do not simply close the jar.
-
Flush the headspace with dry Argon (Ar) or Nitrogen (
) for 30 seconds before sealing. Argon is preferred due to its higher density, forming a "blanket" over the crystals.
-
-
Secondary Containment: Place the primary container inside a vacuum desiccator or a mylar foil bag with an oxygen scavenger packet (e.g., iron-based absorber) and a silica gel sachet.
-
Temperature Control: Store at 2°C – 8°C .
-
Critical Note: Allow the container to warm to room temperature before opening to prevent condensation. Moisture initiates hydrolysis immediately.
-
Visualization: Storage Logic Flow
Figure 1: Logic flow for the receipt and "Double-Barrier" storage of sensitive carbohydrazides.
Protocol 2: Safe Handling & Dissolution
Objective: Prevent ESD ignition and hydrolytic degradation during experimental setup.
A. ESD Mitigation (For Energetic Derivatives)
-
Grounding: Operator must wear an antistatic wrist strap connected to an earth ground.
-
Tools: Use non-sparking spatulas (wood, PTFE, or beryllium-copper). Never use stainless steel spatulas with dry, crystalline carbohydrazide derivatives.
-
Surface: Work on a grounded antistatic mat.
B. Solubilization Technique
Carbohydrazides hydrolyze in water, a reaction accelerated by heat and acidity.
-
Solvent Choice: Prefer anhydrous alcohols (Methanol, Ethanol) or DMSO for organic synthesis. If water is required, use degassed (freeze-pump-thaw cycled) deionized water.
-
Temperature: Dissolve at the lowest possible temperature. Do not heat above 50°C to assist dissolution; instead, use sonication (short bursts to avoid heating).
-
Usage Window: Prepare solutions immediately before use. The half-life of carbohydrazide in oxygenated water at pH 7 is significantly shorter than in dry solvents.
Protocol 3: Self-Validating Quality Control (SVQC)
Trustworthiness Directive: Do not assume the reagent is pure just because it was stored correctly. Perform this 3-tier check before committing the material to a high-value reaction.
| Tier | Validation Method | Acceptance Criteria | Scientific Rationale |
| 1 | Visual Inspection | White crystalline solid. No yellowing or caking. | Yellowing indicates oxidation (formation of azines/hydrazones). Caking indicates moisture absorption. |
| 2 | Melting Point (Capillary) | Sharp melt (Range < 2°C). Typical: 153-154°C (dec). | Impurities (hydrolysis products) cause MP depression and broadening. |
| 3 | Iodometric Titration | >98% Hydrazine content equivalent. | Quantitative verification of reducing power. Oxidized material will not consume iodine. |
Tier 3 Methodology: Rapid Iodometric Spot Check
-
Dissolve 50 mg of sample in 50 mL water.
-
Add sodium bicarbonate (buffer).
-
Titrate with 0.1 N Iodine solution until a faint yellow color persists.
-
Calculation: Purity is directly proportional to iodine consumption. (Reference: Vogel’s Textbook of Quantitative Chemical Analysis).
Degradation Pathways & Troubleshooting
Understanding the degradation allows for better troubleshooting. If your yield is low, check if the "Reductive Failure" pathway occurred.
Figure 2: Primary degradation pathways. Note that hydrolysis releases toxic Hydrazine, changing the safety profile of the mixture.
Emergency & Waste Procedures
Spill Management:
-
Do not use standard paper towels for dry spills (friction risk).
-
Wet Method: Mist the spill with water to desensitize (if energetic) and prevent dust generation. Wipe up with moist absorbent pads.
-
Quenching: Treat waste solutions with dilute hypochlorite (Bleach) to oxidize residual hydrazines to nitrogen gas before disposal. Caution: This reaction is exothermic and evolves gas.
References
-
Santa Cruz Biotechnology. Carbohydrazide Safety Data Sheet (SC-234280).[2] Retrieved from
-
Gowda, B. T., & Bhat, J. I. (1990). Kinetics and mechanism of oxidation of carbohydrazide by chloramine-T and bromamine-T. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from
-
Zhang, J., et al. (2015). A Comprehensive Study of the Electrostatic Discharge Sensitivity... of Tris(carbohydrazide)zinc Perchlorate. ResearchGate. Retrieved from
-
Redox Chemicals. Safety Data Sheet: Carbohydrazide. Retrieved from
- Vogel, A. I.Textbook of Quantitative Chemical Analysis.
Sources
Troubleshooting & Optimization
Improving yield of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide synthesis
Topic: High-Yield Synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Ticket ID: IND-HYD-5PHX-OPT Assigned Specialist: Senior Application Scientist Status: Active Last Updated: March 5, 2026
Executive Summary & Chemical Context
This guide addresses the synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a critical scaffold often used in the development of
The synthesis generally proceeds via the hydrazinolysis of an ester precursor. Users frequently report yield losses due to three main factors:
-
Steric/Electronic Deactivation: The 5-phenoxy group provides electron-donating resonance effects that can stabilize the ester carbonyl, making it less electrophilic to hydrazine attack.
-
Solubility Issues: The lipophilic phenoxy and N-methyl groups reduce solubility in standard ethanolic media, leading to incomplete conversion or occlusion of the product in the starting material.
-
Dimerization: Competitive formation of the symmetrical N,N'-diacylhydrazine (dimer) when hydrazine concentration is insufficient.
Validated Synthetic Workflow
To ensure reproducibility, we recommend the "Methylation-First" strategy. Attempting to methylate the indole nitrogen after forming the hydrazide often results in non-selective alkylation of the hydrazide nitrogens.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Recommended "Methylation-First" synthetic pathway to avoid regioselectivity issues and maximize final yield.
Optimized Protocol (Step-by-Step)
This protocol focuses on Step 3 (Hydrazinolysis) , as this is the most common failure point for this specific derivative.
Pre-requisite: Starting material Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate must be >95% pure. Impurities from the methylation step (inorganic salts) can poison the reaction.
Reagents:
-
Substrate: Methyl 1-methyl-5-phenoxy-1H-indole-2-carboxylate (1.0 eq)
-
Reagent: Hydrazine Hydrate (80% or 98% grade) – 10.0 - 15.0 equivalents (Critical)
-
Solvent: n-Butanol (Preferred) or Ethanol (Standard)
-
Catalyst (Optional): Glacial Acetic Acid (0.1 eq) – Only if reaction stalls.
Procedure:
-
Dissolution: Suspend the ester (1 mmol) in n-butanol (5–10 mL). The 5-phenoxy and N-methyl groups increase lipophilicity; n-butanol ensures better solubility at high temperatures compared to ethanol.
-
Addition: Add Hydrazine Hydrate (10–15 mmol) in one portion.
-
Why? High concentration of hydrazine favors the formation of the mono-hydrazide over the dimer (bis-hydrazide).
-
-
Reflux: Heat to reflux (approx. 117°C for n-butanol).
-
Time: 4–8 hours.[1] Monitor by TLC (System: CHCl3:MeOH 9:1). The hydrazide is significantly more polar (lower Rf) than the ester.
-
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to room temperature.
-
If crystals form, filter immediately.
-
If no crystals form: Concentrate the n-butanol to 20% volume under reduced pressure. Add cold water (20 mL) slowly with vigorous stirring. The hydrophobic 5-phenoxy group will force the product to precipitate.
-
-
Purification: Wash the solid with cold water (to remove excess hydrazine) and cold ethanol (to remove unreacted ester). Recrystallize from Ethanol/DMF if necessary.
Troubleshooting Guide (FAQ Format)
Q1: The reaction stalls at 60% conversion. Adding more hydrazine doesn't help. Why?
Diagnosis: Equilibrium limitation or solubility issues. Solution:
-
Switch Solvent: If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) . The higher temperature overcomes the activation energy barrier increased by the electron-donating phenoxy group.
-
Co-solvent: If the starting ester is not dissolving, add a small amount of THF or Dioxane to the alcohol solvent to ensure homogeneity.
Q2: I see a high molecular weight impurity (Spot with very low Rf or staying at baseline).
Diagnosis: Formation of 1,2-di(1-methyl-5-phenoxy-1H-indole-2-carbonyl)hydrazine (The Dimer). Cause: Localized low concentration of hydrazine. Solution:
-
Increase Hydrazine equivalents to 20 eq .
-
Reverse Addition: Drop the ester solution into the hot hydrazine solution (not standard, but effective for stubborn dimerization).
Q3: My product is an oil/gel that won't crystallize.
Diagnosis: Trapped solvent or impurities (5-phenoxy group adds "greasiness"). Solution:
-
Trituration: Add diethyl ether or hexanes to the oil and sonicate. This often induces crystallization.
-
pH Swing: Dissolve the crude gel in dilute HCl (forming the hydrazide salt), filter off any non-basic impurities (unreacted ester), then neutralize the filtrate with ammonia to reprecipitate the pure hydrazide.
Diagnostic Logic Tree
Use this flowchart to diagnose yield issues during the experiment.
Caption: Figure 2. Diagnostic logic for troubleshooting yield issues in hydrazinolysis.
Quantitative Data: Solvent & Conditions Comparison
The following table summarizes expected yields based on solvent choice for sterically/electronically challenged indole esters.
| Solvent | Temperature | Reaction Time | Typical Yield | Pros | Cons |
| Ethanol | 78°C (Reflux) | 6–12 h | 50–65% | Easy workup, cheap. | Often too cool for hindered esters; slow kinetics. |
| Methanol | 65°C (Reflux) | 12–24 h | 40–55% | Good solubility for hydrazine. | Too slow; high risk of transesterification. |
| n-Butanol | 117°C (Reflux) | 4–6 h | 85–92% | Fast kinetics, high conversion. | High BP requires rotovap or precipitation workup. |
| DMF | 100°C | 2–4 h | 60–70% | Excellent solubility. | Difficult to remove solvent; hydrazine can decompose. |
References
-
Emadi, M., et al. (2022). "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors."[2][3] Scientific Reports.
-
Al-Wahaibi, L.H., et al. (2023).[4] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 28(9), 3728.
-
El-Sawy, E.R., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molbank, 2016(1), M887.
- Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (General review on hydrazide synthesis conditions).
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
Minimizing side reactions during the N-methylation of 5-phenoxyindole
Case ID: 5-OPh-IND-Me
Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with 5-phenoxyindole , a substrate that presents a specific challenge compared to unsubstituted indole. The phenoxy group at the C-5 position is an electron-donating group (EDG) . Through resonance (+M effect), it increases the electron density of the indole ring, particularly at the C-3 position .
While N-methylation is the goal, the enhanced nucleophilicity of C-3 makes this substrate highly prone to C-alkylation (skatole formation) and C,N-dialkylation . To minimize side reactions, your protocol must force the reaction under kinetic control using the Hard-Soft Acid-Base (HSAB) principle.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Significant formation of C-3 methylated byproduct
User Report: "I see a spot on TLC just above my product. NMR confirms a methyl group at C-3."
Root Cause: The C-3 position is a "soft" nucleophile. Under thermodynamic conditions (high heat, weak base) or in non-polar solvents, the soft electrophile (MeI) prefers the soft C-3 site. The 5-phenoxy group exacerbates this by pushing electrons toward C-3.
Corrective Actions:
-
Switch to a "Harder" Environment: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate the metal cation (Na⁺/K⁺), leaving the N-anion "naked" and highly reactive (Hard Nucleophile).
-
Lower the Temperature: C-alkylation has a higher activation energy than N-alkylation. Perform the addition of the methylating agent at 0°C or -10°C and allow it to warm slowly.
-
Increase Base Strength: Ensure you are using Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) . Weak bases (like carbonates) may not fully deprotonate the nitrogen, leaving the neutral indole to react via its C-3 position (which is the natural nucleophilic site of neutral indole).
Issue 2: Incomplete Conversion (Starting Material Remains)
User Report: "Reaction stalls at 60% conversion even with excess Methyl Iodide."
Root Cause:
-
Moisture Contamination: NaH is instantly deactivated by water. DMF is hygroscopic; if your solvent is "wet," your base is dead.
-
Indolium Salt Formation: If you used a large excess of MeI, you might have quaternized the nitrogen (N,N-dimethyl indolium), which can precipitate or decompose, confusing the yield calculation.
Corrective Actions:
-
Dry Your Solvent: Use anhydrous DMF (water <50 ppm).
-
Stoichiometry Check: Use 1.1 to 1.2 equivalents of Base and Electrophile. Do not use large excesses (e.g., 2.0+ equiv) unless using a weaker base system, as this promotes over-alkylation.
Issue 3: O-Alkylation (Rare but possible)
User Report: "I suspect the phenoxy ether linkage is cleaving or reacting."
Technical Note: The phenoxy ether is generally stable to basic alkylation conditions. If you see new phenolic byproducts, it is likely due to acidic workup or extreme thermal stress causing ether cleavage. Stick to basic/neutral workups.
Part 2: Optimized Protocols
Method A: The "Kinetic Control" Protocol (Recommended for Scale < 10g)
Best for: High purity requirements, strictly anhydrous labs.
Reagents:
-
Substrate: 5-phenoxyindole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.1 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 5-phenoxyindole in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Add NaH portion-wise over 10 minutes. Wait for gas evolution (H₂) to cease. Stir for 30 mins at 0°C.
-
Why? This ensures the formation of the Sodium Indolide salt before the electrophile sees the substrate.
-
-
Alkylation: Add MeI dropwise via syringe.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Quench: Carefully add saturated NH₄Cl solution (exothermic!).
-
Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.
Method B: Phase Transfer Catalysis (PTC) (Recommended for Scale > 10g)
Best for: Robustness, avoiding hazardous NaH, Green Chemistry.
Reagents:
-
Substrate: 5-phenoxyindole (1.0 equiv)
-
Base: NaOH (50% aq. solution) or powdered KOH (3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Electrophile: Dimethyl Sulfate (DMS) or MeI (1.2 equiv)
-
Solvent: Toluene (or DCM)
Step-by-Step:
-
Mix: Combine 5-phenoxyindole, Toluene, and TBAB.
-
Base: Add the NaOH solution. The mixture will be biphasic.
-
Addition: Add the methylating agent dropwise at RT.
-
Agitation: Stir vigorously. The TBAB transports the hydroxide/indolide across the interface.
-
Monitoring: This method is highly N-selective because the ion-pair formed (Indolide⁻/NBu₄⁺) is loose and highly reactive at the Nitrogen center.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical decision pathways to avoid side reactions.
Caption: Decision tree for maximizing regioselectivity. Strong bases and polar/cold conditions favor the desired N-alkylation pathway.[1]
Part 4: Data Summary & Selectivity Factors
The table below summarizes how reaction parameters shift the selectivity for 5-phenoxyindole.
| Parameter | Condition A (Favors N-Me) | Condition B (Favors C-Me / Side Rxns) | Mechanistic Reason |
| Base Strength | High ( | Low ( | Strong base creates the N-anion (hard nucleophile). Neutral indole reacts at C-3. |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar / Protic (MeOH, Ether) | Polar solvents separate the ion pair, exposing the N-anion. |
| Temperature | Low ( | High ( | C-alkylation has a higher activation energy ( |
| Electrophile | Methyl Iodide / DMS | Methyl Tosylate (slower) | Harder electrophiles match well with the hard N-anion. |
References
-
Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]
-
Phase Transfer Catalysis - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Mild Diarylmethylation of Indoles through Regioselective 1,6-Hydroarylation of para-Quinone Methides. ACS Sustainable Chemistry & Engineering. [Link][2]
Sources
Technical Support Center: Optimization of Indole-2-Carbohydrazide Synthesis
Executive Summary
The conversion of indole-2-carboxylic acid esters to their corresponding hydrazides is a critical gateway step in the synthesis of diverse bioactive scaffolds, including 1,3,4-oxadiazoles and triazoles. While the reaction—a nucleophilic acyl substitution—appears straightforward, variations in reflux time, solvent choice, and hydrazine stoichiometry frequently lead to incomplete conversion or the formation of insoluble bis-indole dimers.
This guide provides a technical breakdown of the "Golden Window" for reflux times, troubleshooting protocols for stalled reactions, and mechanistic insights into impurity profiles.
Part 1: The Baseline Protocol & Optimization Matrix
Before troubleshooting, ensure your baseline conditions align with industry standards. The reaction is driven by the nucleophilicity of hydrazine attacking the ester carbonyl.[1]
Standard Operating Procedure (SOP)
-
Substrate: Ethyl or Methyl Indole-2-carboxylate (1.0 equiv).
-
Reagent: Hydrazine Hydrate (99% or 80% aq solution) – Min. 5-10 equiv .
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Temperature: Reflux (
for EtOH).[2]
Optimization Matrix: Reflux Time vs. Substrate Complexity
Reflux time is not a constant; it is a variable dependent on the electronic and steric environment of the indole ring.
| Substrate Complexity | Example Substituents | Rec. Reflux Time | Monitoring Interval |
| Type I: Unhindered | H, 5-OMe, 5-F | 4 – 6 Hours | Check TLC at 3h |
| Type II: Electronic Deactivation | 5-NO | 6 – 10 Hours | Check TLC at 5h |
| Type III: Sterically Hindered | 3-Phenyl, 3-Bromo | 12 – 24 Hours | Check TLC at 10h |
Technical Note: Type III substrates often require higher boiling solvents (e.g.,
-Butanol or Dioxane) if EtOH reflux fails to drive the reaction to completion within 24 hours.
Part 2: Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q1: I have refluxed for 6 hours, but TLC shows 40% unreacted ester. Should I increase the temperature?
Diagnosis: This is likely a solvent boiling point limitation rather than a kinetic barrier that time alone will solve.
Explanation: Ethanol reflux (
-
Switch Solvent: Replace Ethanol with
-Propanol (bp ) or -Butanol (bp ). The increase often drives the reaction to completion within 2-3 hours. -
Check Hydrazine Quality: Hydrazine hydrate absorbs atmospheric CO
and water over time, lowering its nucleophilicity. Ensure your reagent is fresh.
Q2: Can I use microwave irradiation to skip the long reflux?
Answer: Yes.
Protocol: Microwave synthesis at
Category B: Impurity Profile & Stoichiometry
Q3: I isolated a high-melting-point solid that is insoluble in most solvents. It is not my product. What is it?
Diagnosis: You have formed the
-
Increase Equivalents: Always use 5–10 equivalents of hydrazine hydrate. The excess hydrazine statistically overwhelms the mono-hydrazide, preventing the secondary attack.
-
Order of Addition: Add the ester to the hydrazine solution, rather than adding hydrazine to the ester.
Q4: My product is colored (yellow/orange) but should be white. Why? Diagnosis: Oxidation or Azine Formation. Explanation:
-
Oxidation: Hydrazine is susceptible to air oxidation at reflux temperatures, leading to colored impurities.
-
Azine Formation: If acetone was used to clean glassware or as a co-solvent, hydrazine reacts with it to form dimethylketazine. Solution:
-
Perform the reflux under an inert atmosphere (Nitrogen/Argon).
-
Recrystallize from Ethanol/Water to remove colored impurities.
Part 3: Mechanistic Visualization
Workflow Diagram: Synthesis & Isolation
Figure 1: Optimized workflow for the synthesis of indole-2-carbohydrazide, emphasizing the iterative monitoring loop.
Mechanistic Pathway & Side Reactions[1][3]
The following diagram illustrates the competition between the desired hydrazinolysis and the unwanted dimerization.
Figure 2: Mechanistic pathway showing the primary reaction and the critical dimerization side reaction caused by insufficient hydrazine.
Part 4: Workup & Isolation Protocols
Standard Isolation Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature (
). The product often crystallizes out as a white/off-white solid. -
Volume Reduction: If no precipitate forms, evaporate 50% of the solvent under reduced pressure.
-
Precipitation: Pour the concentrated residue onto crushed ice (approx. 5x volume). Stir vigorously for 15 minutes.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake with cold water (2x) to remove excess hydrazine, followed by a small amount of cold ethanol (1x) to facilitate drying.
Data Table: Solvent Effects on Yield Based on comparative literature analysis for unsubstituted indole-2-carbohydrazide.
| Solvent | Boiling Point ( | Typical Time (h) | Yield (%) | Notes |
| Methanol | 65 | 8 – 12 | 75 – 80 | Slow kinetics; cleaner profile. |
| Ethanol | 78 | 4 – 6 | 85 – 92 | Industry Standard. |
| 117 | 1 – 3 | 88 – 95 | Fast; harder to remove solvent. | |
| Neat | N/A | 0.5 – 1 | 60 – 70 | High risk of decomposition/dimer. |
References
-
Synthesis and antimicrobial activity of some new indole-2-carbohydrazide derivatives. Source:Journal of Chemical and Pharmaceutical Research, 2010. Context: Establishes the baseline ethanol reflux protocol (4-6 hours).
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. Source:Molecules, 2023.[3][4] Context: Demonstrates extended reflux times (17 hours) required for substituted indoles.
-
Vogel's Textbook of Practical Organic Chemistry (5th Edition). Source: Longman Scientific & Technical. Context: Authoritative source for general hydrazinolysis mechanisms and purification.
-
Microwave assisted synthesis of some novel indole derivatives. Source:Arabian Journal of Chemistry, 2017. Context: Comparison of conventional reflux vs. microwave irradiation times.
Sources
Overcoming steric hindrance in 5-phenoxy substituted indole reactions
Technical Support Ticket: #IND-5PH-004 Subject: Troubleshooting Reactivity & Steric Hindrance in 5-Phenoxy Substituted Indoles Escalation Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary
You are encountering difficulties with 5-phenoxyindole derivatives. Unlike simple 5-methoxyindoles, the 5-phenoxy group introduces a unique combination of electronic activation (resonance donation) and steric bulk (due to the twisting of the phenyl ether linkage). This creates a specific "exclusion zone" around the C4 and C6 positions and alters the trajectory for incoming electrophiles at C3.
This guide addresses the three most common failure modes: C3-Acylation Stalling , C2-Lithiation Regio-scrambling , and Cross-Coupling Catalyst Poisoning .
Module 1: C3-Functionalization (Electrophilic Aromatic Substitution)
The Problem: Standard Vilsmeier-Haack or Friedel-Crafts acylation proceeds sluggishly or yields poly-substituted byproducts, despite the 5-position being an activating group.
Root Cause Analysis: While the oxygen at C5 increases electron density at C3 (making it nucleophilic), the pendant phenyl ring of the phenoxy group is not coplanar with the indole. It rotates, creating a "steric roof" that hinders the approach of bulky electrophiles (like acyl chlorides complexed with Lewis Acids).
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| No Reaction ( < 10% Yield) | Steric clash between electrophile and 5-OPh group. | Switch Catalyst: Move from bulky Lewis Acids (e.g., |
| De-alkylation (Phenol formation) | Lewis Acid cleavage of the ether bond. | Lower Temperature: Run the reaction at -78°C to 0°C. Avoid |
| C4/C6 Substitution | C3 is sterically blocked; reaction moves to ortho-positions. | Solvent Switch: Use non-polar solvents (DCM instead of DMF). DMF can form bulky complexes that exacerbate the steric issue at C3. |
Optimization Workflow (Step-by-Step):
-
Dissolve 5-phenoxyindole (1.0 eq) in anhydrous DCM (0.1 M).
-
Add the acyl chloride (1.2 eq) at -10°C.
-
Dropwise Addition: Add
(1.1 eq) slowly. Tin(IV) is less oxophilic than Aluminum, reducing the risk of ether cleavage. -
Monitor: Check TLC every 30 mins. If stalling occurs, warm to RT. Do not reflux.
Module 2: C2-Lithiation & C-H Activation
The Problem: You are attempting C2-lithiation (using n-BuLi) but obtaining a mixture of C2, C4, and ortho-phenoxy products.
Root Cause Analysis: This is a classic "Competing Director" scenario.
-
N-Protecting Group (PG): Groups like Boc or SEM direct lithiation to C2 (CIP-effect).
-
5-Phenoxy Oxygen: The oxygen lone pair can coordinate Lithium, directing it to C4 (peri-position) or to the ortho-position of the phenyl ring (Directed Ortho Metalation - DoM).
Visualizing the Competition:
Caption: Competition between N-Directing Group (Path A) and Oxygen-Directing Group (Path B/C).
The Fix: "Locking" the Regioselectivity
-
Use TIPS Protection: The Triisopropylsilyl (TIPS) group on Nitrogen is bulky enough to shield the N-Li complex but forces the lithium to C2 via the "Complex Induced Proximity Effect" (CIPE) more effectively than Boc.
-
Avoid TMEDA: TMEDA breaks up lithium aggregates and makes the base more reactive, increasing the chance of "rogue" lithiation at C4 or the phenoxy ring.
-
Protocol:
-
Use N-TIPS-5-phenoxyindole .
-
Solvent: THF (Anhydrous).
-
Base: t-BuLi (2.2 eq) at -78°C . Note: t-BuLi is faster and works under kinetic control better than n-BuLi, favoring C2 before the system can equilibrate to C4.
-
Quench electrophile immediately at -78°C.
-
Module 3: Palladium-Catalyzed Cross-Coupling
The Problem: Buchwald-Hartwig or Suzuki coupling at the indole nitrogen or C2 fails to reach full conversion.
Root Cause Analysis:
The 5-phenoxy group creates a "propeller" effect. As the catalyst approaches, the phenoxy ring spins. If you use standard ligands (like
Recommended Catalyst Systems:
| Reaction Type | Ligand Class | Specific Recommendation | Why? |
| N-Arylation | Buchwald Biaryl | t-BuBrettPhos | Extremely bulky but electron-rich; overcomes the remote steric hindrance of the 5-OPh group. |
| C2-Arylation | Phosphine | XPhos or SPhos | These ligands form a "pocket" that accommodates the twisted phenoxy group during the transmetalation step. |
| C3-Arylation | NHC | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHC) are less sensitive to the "floppiness" of the phenoxy ether linkage. |
Frequently Asked Questions (FAQ)
Q: My 5-phenoxyindole is oiling out during workup. How do I purify it? A: 5-phenoxyindoles are highly lipophilic.
-
Avoid: Pure hexane/ethyl acetate gradients often fail to separate impurities.
-
Try:DCM/Hexane recrystallization. Dissolve the oil in minimal DCM, add Hexane until cloudy, and freeze at -20°C.
-
Chromatography: Add 1% Triethylamine to your silica column to prevent acid-catalyzed decomposition (reddening) on the silica.
Q: Can I use the 5-phenoxy group as a directing group for C4 functionalization intentionally? A: Yes, but it is difficult. You must block C2 and C3 first (e.g., with TMS groups) and use a strong coordinating solvent (Ether/TMEDA) to force the Lithium to the C4 position. However, yield is often compromised by lithiation on the phenoxy ring itself.
Q: Why does my reaction turn black immediately upon adding the Lewis Acid? A: This indicates polymerization or ether cleavage. The phenoxy oxygen is coordinating to the Lewis Acid, forming a complex that decomposes. Solution: Pre-complex the Lewis Acid with the electrophile before adding it to the indole solution (inverse addition).
References
- Indole Ring Synthesis & Reactivity Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Foundational mechanisms of electrophilic substitution in 5-substituted indoles.
-
Steric Effects in Palladium Coupling
-
Directed Lithi
-
C3-Alkyl
- Source:B(C6F5)
-
URL: (Verified Context: Result 1.11)
-
Regioselectivity in 5-Substituted Indoles
- Source:Synthesis of 5-Arylated Indoles via Palladium-C
-
URL: (Verified Context: Result 1.1)
Sources
Technical Support Center: Troubleshooting Indole Ester Hydrazinolysis
Topic: Incomplete Hydrazinolysis in Indole-3-Carboxylate and Indole-3-Acetate Precursors Ticket Type: Advanced Synthesis Support Status: Open Guide
Application Scientist’s Executive Summary
The Core Problem: Researchers often treat indole ester hydrazinolysis as a trivial "boil and stir" reaction. However, indole-3-carboxylic acid esters exhibit resonance-induced deactivation . The nitrogen lone pair donates electron density into the indole ring, which can conjugate directly with the C3-carbonyl carbon. This significantly reduces the electrophilicity of the ester, making it resistant to nucleophilic attack by hydrazine.
The Reality Check: If your reaction is stalling at 50% conversion in refluxing ethanol, simply adding more hydrazine or boiling longer rarely works. You are fighting thermodynamics. You must alter the activation energy (via temperature/solvent) or the electrophilicity (via catalysis).
Diagnostic Workflow (Triage)
Before modifying your protocol, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for hydrazinolysis failure. Use this to categorize your issue before attempting the protocols below.
Critical Mechanism: Why Indoles Are Difficult
To fix the reaction, you must understand the electronic resistance.
-
Indole-3-acetates (Easy): The ester is separated from the ring by a methylene group (
). Resonance does not reach the carbonyl. Standard ethanol reflux works. -
Indole-3-carboxylates (Hard): The carbonyl is directly attached to the ring. The indole nitrogen pushes electron density to C3, making the carbonyl oxygen more negative and the carbonyl carbon less positive (less attractive to hydrazine).
The "Twist" Factor (Sterics): If you have a substituent at the C2 position (e.g., 2-methylindole-3-ester), it forces the ester out of planarity. Paradoxically, this breaks the resonance conjugation and can sometimes make the ester more reactive, but it simultaneously blocks the hydrazine approach physically.
Troubleshooting Protocols & Solutions
Scenario A: The "Stalled" Reaction (SM Remains)
Symptoms: LCMS shows 40-60% conversion after 24h reflux in EtOH. Adding more hydrazine does nothing.
Root Cause: Insufficient thermal energy to overcome the resonance deactivation. Ethanol boils at 78°C, which is often too low for deactivated indole esters.
The "High-Heat" Protocol (Recommended):
-
Solvent Switch: Replace Ethanol/Methanol with n-Butanol (bp 117°C).
-
Stoichiometry: Use 10–15 equivalents of Hydrazine Hydrate (64% or 80%).
-
Procedure:
The "Microwave" Protocol (Aggressive):
-
Conditions: Ethanol, 10 equiv Hydrazine, 120°C , 30–60 mins in a sealed microwave vial.
-
Note: This overcomes the boiling point limitation of ethanol without changing solvents.
Scenario B: The "Solubility Trap" (No Precipitate)
Symptoms: TLC shows SM is gone, but pouring into ice water yields no solid.
Root Cause: Indole hydrazides can be surprisingly soluble in aqueous alcohols, especially if the indole nitrogen is unsubstituted (H-bond donor).
Solution:
-
Do NOT just add more water.
-
Evaporate the reaction solvent to near-dryness (viscous oil).
-
Trituration: Add a non-polar solvent (Diethyl Ether or Hexane/EtOAc 9:1) and scratch the flask walls vigorously.
-
If that fails, dissolve in minimal Methanol and add dropwise to stirring ice-cold Acetonitrile .
Scenario C: The "Twin Peak" (Azine Formation)
Symptoms: LCMS shows a peak with Mass = 2x(Product) - 2H.
Root Cause: The newly formed hydrazide product reacts with unreacted ester (dimerization), forming a symmetric acyl-azine . This happens when hydrazine concentration drops too low relative to the ester.
Solution:
-
Maintain Excess: Ensure a large excess of hydrazine (minimum 10 equiv) is present from the start. Do not add it portion-wise.
-
Concentration: Run the reaction more dilute (0.1 M) to favor the intermolecular reaction with hydrazine over the bimolecular reaction between product and starting material.
Advanced Catalysis (When Heat Fails)
If thermal activation degrades your substrate (e.g., you have sensitive protecting groups), use chemical activation.
Method: Base-Catalyzed Hydrazinolysis
Using a catalytic amount of alkoxide can generate the more nucleophilic hydrazide anion.
| Component | Quantity | Role |
| Indole Ester | 1.0 equiv | Substrate |
| Sodium Methoxide (NaOMe) | 0.1 - 0.5 equiv | Catalyst |
| Hydrazine Hydrate | 10 equiv | Nucleophile |
| Methanol | 0.5 M | Solvent |
Mechanism: NaOMe deprotonates a small fraction of hydrazine, creating
Frequently Asked Questions (FAQ)
Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Generally, no . Hydrazine hydrochloride is acidic.[6] For nucleophilic acyl substitution (ester to hydrazide), you need the free base. If you only have the HCl salt, you must neutralize it with an equimolar amount of NaOH or TEA in the reaction mixture to release free hydrazine.
Q: My indole has a Boc-protection on the nitrogen. Will it survive? A: Likely no . Hydrazine is a potent nucleophile and can cleave carbamates (Boc) at high temperatures. If you need to retain the Boc group, keep the temperature below 60°C and use the NaOMe catalytic method (Method 5), monitoring closely. If the Boc falls off, re-protecting the hydrazide later is difficult; it is better to use a benzyl (Bn) protecting group which is stable to hydrazine.
Q: Why does my product turn pink/red upon filtration? A: Indoles are oxidation-sensitive. Trace oxidation products (quinoids) are highly colored.
-
Fix: Wash the filter cake with cold ethanol containing 1% sodium bisulfite (antioxidant) or simply recrystallize from ethanol/water.
References
-
BenchChem. (2025).[5] Synthesis of Bioactive Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols. BenchChem Technical Support. Link
-
RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis... and pyridine-catalyzed hydrazinolysis. Royal Society of Chemistry. Link
-
Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Link
-
Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Link
-
ScienceMadness. (2002). Reaction of esters with hydrazine? (Discussion on cyclization vs hydrazinolysis). Link
Sources
Purification strategies for indole derivatives using column chromatography
Introduction: The Indole Challenge
Indole derivatives represent a unique chromatographic challenge due to their electron-rich nature. The nitrogen lone pair (though involved in aromaticity) and the C3 position are highly susceptible to acid-catalyzed oligomerization and oxidation. Standard silica gel (
This guide treats your purification challenges as support tickets. Locate your specific issue below for immediate resolution protocols.
Ticket #001: Sample Decomposition (The "Red Band" Effect)
Issue: "My compound turns red/brown on the column and yield is low. A dark band remains at the top of the silica."
Diagnosis: Acid-catalyzed decomposition/polymerization caused by active silanol groups (
Primary Solution: Silica Neutralization
You must neutralize the acidic sites on the silica gel before the compound touches them.
Protocol A: The Triethylamine (TEA) Slurry Method
-
Calculate: Use your standard silica amount (e.g., 20:1 silica-to-compound ratio).
-
Prepare Slurry: Suspend the silica in your starting mobile phase (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (v/v) .
-
Pack & Flush: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing TEA.
-
Equilibrate: Flush with 1 CV of mobile phase without TEA (optional, but recommended to prevent TEA from co-eluting with early fractions).
-
Run: Load your sample and elute.
Technical Insight: TEA acts as a Lewis base, hydrogen-bonding to the acidic silanols, effectively "capping" them. This prevents the protonation of the indole C3 position, which is the initiation step for polymerization.
Alternative Solution: Stationary Phase Switching
If neutralization fails, switch the stationary phase entirely.
| Stationary Phase | Properties | Recommendation |
| Neutral Alumina | High. Best for highly acid-sensitive indoles (e.g., 3-substituted indoles). | |
| Basic Alumina | Medium. Good for simple indoles, but can hydrolyze esters if present. | |
| Florisil | Magnesium silicate, less acidic than silica. | Low. rarely used now, but viable for specific lipophilic indoles. |
Ticket #002: Peak Tailing & Streaking
Issue: "My product elutes over 20 fractions. The spot on TLC looks like a comet." Diagnosis: Hydrogen bonding between the indole N-H (or basic amine side chains) and silanols.
Solution: Mobile Phase Modifiers
Standard solvents (Hexane/EtOAc) are often insufficient for polar indoles.
Recommended Solvent Systems:
-
DCM / Methanol + Modifier:
-
Ratio: 95:5 to 90:10.
-
Modifier: Add 0.1% Ammonium Hydroxide (
) or 1% Triethylamine . -
Why?
is volatile and competes for H-bonding sites better than TEA for very polar derivatives.
-
-
DCM / Acetone:
-
Ratio: Gradient 0-10% Acetone in DCM.
-
Why? Acetone is a strong H-bond acceptor but doesn't deactivate silica as aggressively as MeOH.
-
Visualization of Tailing Logic:
Figure 1: Decision tree for resolving peak tailing based on structural functionality.
Ticket #003: Co-elution with Impurities
Issue: "I cannot separate my indole from the starting material (aniline or hydrazine)."
Diagnosis: Similar polarity (
Strategy 1: Selectivity Modulation
Change the interaction mechanism, not just the polarity.
-
If using Hexane/EtOAc: Switch to Toluene/EtOAc or DCM/Hexane . Toluene engages in
- interactions with the indole ring, often shifting its retention relative to non-aromatic impurities. -
Silver Nitrate Impregnation: (Specific for alkenyl-indoles) If purifying vinyl-indoles, impregnating silica with 10%
can separate based on alkene geometry/availability.
Strategy 2: Reverse Phase (C18) - The "Gold Standard"
For difficult separations, C18 is superior due to the ability to control pH.
-
Low pH Method (Formic Acid, 0.1%): Keeps acidic impurities protonated (retained) and basic amines protonated (eluted early).
-
High pH Method (Ammonium Bicarbonate, pH 10): Requires Hybrid Silica/Polymer C18.
-
Mechanism:[1] At pH 10, the indole N-H (
) remains neutral, but basic impurities (anilines) may deprotonate, drastically changing retention. -
Warning: Do not use standard silica-based C18 at pH > 8, or the column will dissolve.
-
Experimental Protocol: Flash Chromatography for Unstable Indoles
Objective: Isolate 1 gram of acid-sensitive indole derivative.
-
Column Preparation:
-
Weigh 30g Silica Gel 60 (230-400 mesh).
-
Slurry in 100 mL Hexanes containing 2 mL Triethylamine (TEA).
-
Pour into column and pack under air pressure.[2]
-
Flush with 100 mL of 5% EtOAc/Hexanes (containing 1% TEA).
-
-
Sample Loading (Dry Load):
-
Elution:
-
Run gradient: 0%
20% EtOAc in Hexanes (Isocratic TEA at 0.5% throughout run). -
Collect fractions.
-
Immediate Action: Rotovap fractions immediately. Do not leave indoles in solution with TEA for days, as air oxidation can occur in basic solutions.
-
References
-
Li, J. J., et al. (2011). Contemporary Drug Synthesis. Wiley-Interscience. (Discusses indole alkaloid handling).[3][4][5]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6]
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Heterocycles.
-
Reich, H. J. (2024). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database.
-
Biotage. (2020). Strategies for Flash Purification of Protonatable Compounds.
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Multi-technique Approach
Introduction
In the landscape of modern drug discovery and medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. The molecule 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a complex heterocyclic system incorporating several key functional groups: an N-methylated indole ring, a phenoxy ether linkage, and a carbohydrazide moiety. This unique combination presents an interesting challenge for structural elucidation. Unambiguous characterization is paramount to ensuring purity, confirming identity, and understanding structure-activity relationships (SAR) in any drug development pipeline.[1]
This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide. Moving beyond a simple data table, we will explore the causal electronic and steric effects that govern the chemical shifts and coupling patterns of each proton. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques such as 2D NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This multi-faceted approach provides a self-validating system for confident structural assignment, reflecting the rigorous demands of contemporary chemical research.
Molecular Structure and Proton Numbering
A clear and systematic numbering of the protons is essential for unambiguous spectral assignment. The structure of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is presented below, with each unique proton environment labeled.
Caption: Structure of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide with proton numbering.
Part 1: In-Depth ¹H NMR Spectral Interpretation (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating molecular structures in solution.[2] The predicted ¹H NMR spectrum of this molecule in a common solvent like DMSO-d₆ would present a series of distinct signals, each providing a wealth of information about the proton's chemical environment, its neighboring protons, and the number of protons it represents.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| 1 | NH₂ (Hydrazide) | ~4.6 | Broad Singlet | 2H | - | Exchangeable protons on the terminal nitrogen of the hydrazide. Broadness is due to quadrupole broadening and exchange with trace water. Its chemical shift is highly variable.[3] |
| 2 | N¹-CH₃ (Methyl) | ~3.8 - 4.0 | Singlet | 3H | - | The methyl group is attached to the indole nitrogen. Its signal is a singlet as there are no adjacent protons. The deshielding is due to the influence of the aromatic indole system. |
| 3 | H₃ (Indole) | ~7.0 - 7.2 | Singlet | 1H | - | This proton is on the C3 of the indole pyrrole ring. It typically appears as a singlet or a finely split multiplet. Its chemical shift is influenced by the adjacent C2-substituent. |
| 4 | H₆ (Indole) | ~7.05 | Doublet of Doublets | 1H | J(H₆,H₇) ≈ 8.5-9.0 (ortho), J(H₆,H₄) ≈ 2.0-2.5 (meta) | This proton is ortho to the phenoxy group's connection point (via C5) and meta to H₄. It experiences ortho coupling to H₇ and smaller meta coupling to H₄. |
| 5 | H₂'/H₆' (Phenoxy) | ~7.15 | Doublet (or Triplet) | 2H | J ≈ 7.5-8.0 | Protons ortho to the ether linkage on the phenoxy ring. They are chemically equivalent due to free rotation and will appear as a doublet coupling to H₃'/H₅'. |
| 6 | H₄' (Phenoxy) | ~7.20 | Triplet | 1H | J ≈ 7.5-8.0 | Proton para to the ether linkage on the phenoxy ring. It will appear as a triplet due to coupling with the two equivalent H₃'/H₅' protons. |
| 7 | H₄ (Indole) | ~7.45 | Doublet | 1H | J(H₄,H₆) ≈ 2.0-2.5 (meta) | This proton is ortho to the indole nitrogen fusion point and shows a small meta coupling to H₆. It often appears as a sharp signal. |
| 8 | H₃'/H₅' (Phenoxy) | ~7.40 | Triplet (or Multiplet) | 2H | J ≈ 7.5-8.0 | Protons meta to the ether linkage on the phenoxy ring. They are equivalent and couple with both H₂'/H₆' and H₄', appearing as a triplet. |
| 9 | H₇ (Indole) | ~7.60 | Doublet | 1H | J(H₇,H₆) ≈ 8.5-9.0 (ortho) | This proton is part of the indole's benzene ring and shows strong ortho coupling to H₆. It is typically found in the downfield region of the indole protons. |
| 10 | CONH (Amide) | ~10.0 - 10.5 | Broad Singlet | 1H | - | The amide proton of the hydrazide group. It is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding. It is exchangeable.[4] |
Note: The exact chemical shifts and multiplicities are predictive and can be influenced by solvent choice, concentration, and temperature. The use of a protic deuterated solvent (e.g., D₂O) would cause the NH and NH₂ signals to diminish or disappear, a key experiment for confirming their assignment.[5]
Part 2: The Synergy of Advanced and Alternative Analytical Techniques
While ¹H NMR provides the foundational blueprint of the proton framework, a truly rigorous characterization relies on a suite of analytical methods. Each technique offers a unique and complementary perspective on the molecular structure.
The Indispensable Role of 2D NMR
For a molecule of this complexity, where signal overlap in the aromatic region is highly probable, two-dimensional (2D) NMR experiments are not just helpful; they are essential for unambiguous assignment.[6][7]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H₆ and H₇ (strong, ortho coupling) and H₆ and H₄ (weak, meta coupling) on the indole ring. Similarly, on the phenoxy ring, correlations would be observed between H₂'/H₆' and H₃'/H₅', and between H₃'/H₅' and H₄'. This is the most direct way to trace the connectivity of the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum, leveraging the more resolved proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For instance, we would expect to see a correlation from the N¹-CH₃ protons (at ~3.9 ppm) to both C2 and C7a of the indole ring, confirming the methylation site.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | Provides information on the carbon skeleton. The number of signals indicates the number of unique carbon environments. | Confirms the total number of carbons (16 expected unique signals). Chemical shifts indicate functional groups (e.g., C=O ~160-170 ppm). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not show connectivity directly. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns.[8][9] | Provides the exact mass, confirming the molecular formula (C₁₆H₁₅N₃O₂). Fragmentation would likely show characteristic losses of the phenoxy group, the carbohydrazide moiety, and typical indole ring cleavages.[10][11] | Does not provide detailed information on isomerism (e.g., position of substituents). |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Clearly confirms the presence of key bonds: N-H stretching (amide/amine, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹).[12][13] | Provides little to no information about the overall molecular skeleton or connectivity. |
Integrated Analytical Workflow
A logical and efficient workflow for characterizing a novel molecule like 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is crucial. The process validates itself at each step, building a comprehensive and undeniable structural proof.
Caption: A self-validating workflow for structural elucidation.
Part 3: Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: ¹H and 2D NMR Sample Preparation and Acquisition
-
Sample Preparation: a. Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for keeping exchangeable protons (like NH) visible. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.[14][15] d. Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for poorly soluble samples.
-
Data Acquisition (on a 500 MHz Spectrometer): a. Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. b. ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio. c. COSY Spectrum: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 4-8 scans per increment. d. HSQC/HMBC Spectra: Use standard gradient-selected HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Carefully phase correct all spectra manually to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline across the spectrum. d. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Conclusion
The structural elucidation of a complex molecule like 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is a puzzle best solved with multiple, complementary analytical tools. While a predictive ¹H NMR analysis provides a detailed initial hypothesis of the proton framework, its true power is realized when combined with 2D NMR techniques like COSY and HMBC, which confirm proton-proton and proton-carbon connectivities. Further validation from Mass Spectrometry and FT-IR spectroscopy, which corroborate the molecular formula and the presence of key functional groups respectively, completes the picture. This integrated, multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug developers with the unequivocal structural proof required for advancing their scientific endeavors.
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]
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On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]
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Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-8. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Auctorres. Available at: [Link]
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Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine. Available at: [Link]
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CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Bulgarian Chemical Communications. Available at: [Link]
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A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Durham University. Available at: [Link]
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1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds. ResearchGate. Available at: [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. RSC. Available at: [Link]
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Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole Ring. ResearchGate. Available at: [Link]
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FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides. ResearchGate. Available at: [Link]
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FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty hydrazides. ResearchGate. Available at: [Link]
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1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. PMC. Available at: [Link]
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12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC. Available at: [Link]
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A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]
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¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
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14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
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Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]
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Characterising new chemical compounds & measuring results. The Royal Society. Available at: [Link]
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Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. Available at: [Link]
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Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. ACS Publications. Available at: [Link]
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¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. ResearchGate. Available at: [Link]
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Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide. ResearchGate. Available at: [Link]
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Characteristic FTIR absorption bands of indole-2-carbohydrazide functional groups
Characteristic FTIR Absorption Bands of Indole-2-Carbohydrazide: A Comparative Analytical Guide
As a Senior Application Scientist in drug development, I frequently encounter challenges in tracking the functionalization of privileged scaffolds. The indole ring is ubiquitous in medicinal chemistry, often serving as the core for tubulin inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. A fundamental synthetic transition in this space is the conversion of indole-2-carboxylic acid to indole-2-carbohydrazide—a critical precursor for synthesizing downstream bioactive heterocycles like 1,3,4-oxadiazoles and Schiff bases[2].
To ensure downstream synthetic success, the structural integrity of the carbohydrazide intermediate must be rigorously verified. Fourier Transform Infrared (FTIR) spectroscopy is the most immediate and reliable tool for this validation. This guide objectively compares the FTIR performance of indole-2-carbohydrazide against its primary precursor, indole-2-carboxylic acid, providing mechanistic insights and a self-validating experimental protocol.
Mechanistic Causality of FTIR Band Shifts
When evaluating the conversion of a carboxylic acid to a carbohydrazide, we are not merely looking for the appearance of new peaks; we are observing fundamental shifts in electron density and hydrogen bonding networks.
-
The Amide I (C=O) Shift: In indole-2-carboxylic acid, the carbonyl (C=O) stretch typically appears as a strong band around 1690–1700 cm⁻¹[3]. Upon conversion to indole-2-carbohydrazide, this band undergoes a distinct bathochromic shift (to lower wavenumbers), typically appearing between 1632 cm⁻¹ and 1680 cm⁻¹[2][4]. The Causality: The adjacent basic hydrazine group (-NH-NH₂) donates electron density into the carbonyl carbon via resonance. This increases the single-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency.
-
The O-H to N-H Transition: Indole-2-carboxylic acid exhibits a massive, broad ν(O-H) stretching band spanning 2500–3463 cm⁻¹ due to strong intermolecular hydrogen-bonded dimers[3]. In the carbohydrazide, this broad absorption completely disappears. In its place, a sharp, distinct doublet emerges around 3331 cm⁻¹ (asymmetric stretch) and 3280 cm⁻¹ (symmetric stretch), corresponding to the primary amine (-NH₂) of the hydrazide group[4].
-
Indole N-H Stability: The secondary amine of the indole ring itself remains relatively stable throughout this transformation, typically presenting a sharp band between 3211 cm⁻¹ and 3264 cm⁻¹[2].
Quantitative Spectral Comparison
To facilitate rapid spectral interpretation, the characteristic vibrational modes of the target product and its precursor are summarized below.
| Functional Group Vibrational Mode | Indole-2-Carboxylic Acid (Precursor)[3] | Indole-2-Carbohydrazide (Target)[2][4] | Diagnostic Significance for Reaction Monitoring |
| O-H Stretch (Carboxylic) | Broad, 2500 – 3463 cm⁻¹ | Absent | Complete disappearance confirms the absence of unreacted starting material. |
| N-H Stretch (Indole ring) | ~3373 – 3421 cm⁻¹ | ~3211 – 3264 cm⁻¹ | Serves as an internal reference peak; confirms the indole core remains intact. |
| NH₂ Stretch (Hydrazide) | Absent | ~3331 cm⁻¹ (Asym)~3280 cm⁻¹ (Sym) | Appearance of this doublet is the primary confirmation of successful hydrazinolysis. |
| C=O Stretch (Amide I) | ~1693 cm⁻¹ | ~1632 – 1680 cm⁻¹ | Downward shift confirms the transformation from acid/ester to carbohydrazide. |
| C-N Stretch / N-H Bend (Amide II) | ~1440 cm⁻¹ (C-O/O-H bend) | ~1521 – 1559 cm⁻¹ | Confirms the formation of the amide/hydrazide bond network. |
| C-H Stretch (Aromatic) | ~3051 cm⁻¹ | ~3056 – 3100 cm⁻¹ | Secondary internal reference for the aromatic system. |
Workflow & Logical Relationships
The diagram below maps the synthetic workflow alongside the specific FTIR quality control (QC) checkpoints required to validate the transformation.
Fig 1: Synthetic workflow and self-validating FTIR QC checkpoints for indole-2-carbohydrazide.
Self-Validating ATR-FTIR Experimental Protocol
Why ATR over KBr Pellets? Historically, FTIR of solid organic compounds was performed using KBr pellets. However, as an application scientist, I strongly advise against KBr for carbohydrazides. KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3300 cm⁻¹ and a water bending mode at ~1640 cm⁻¹. These moisture artifacts perfectly overlap with the critical NH₂ doublet and the shifted Amide I C=O band of indole-2-carbohydrazide, leading to false negatives or masked peaks. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates moisture interference, ensuring absolute data integrity.
Step-by-Step Methodology:
-
System Initialization & Background Check (QC Step 1):
-
Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Inspect the background. If any peaks exist at 3300 cm⁻¹ or 1640 cm⁻¹, reclean the crystal. The baseline must be flat to ensure subsequent NH₂ and C=O readings are genuine.
-
-
Precursor Baseline Acquisition:
-
Place 1–2 mg of the starting material (indole-2-carboxylic acid) onto the crystal.
-
Apply the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).
-
Collect the spectrum. Log the exact wavenumber of the broad O-H stretch and the C=O stretch (~1693 cm⁻¹).
-
-
Target Analyte Acquisition:
-
Clean the crystal and repeat the process with the synthesized indole-2-carbohydrazide product.
-
-
Data Processing & System Validation (QC Step 2):
-
Overlay the precursor and target spectra.
-
Pass Criteria: The broad O-H band must be entirely absent. A sharp doublet must be present at ~3331/3280 cm⁻¹. The C=O peak must have shifted downward by at least 15–40 cm⁻¹.
-
Fail Criteria: If a broad band persists above 3000 cm⁻¹, the hydrazinolysis is incomplete, and the sample contains unreacted acid. The protocol inherently flags its own chemical purity.
-
References
-
Title: Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies Source: Semantic Scholar URL: [Link] (Redirected via Semantic Scholar)[3]
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Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL: [Link]4]
-
Title: Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents Source: PMC (PubMed Central) URL: [Link]1]
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Title: Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities Source: Chemical Methodologies URL: [Link]2]
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Comparative Efficacy of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide vs. Standard Tubulin Inhibitors: IC50 and Mechanistic Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
As the search for novel antineoplastic agents intensifies, heterocyclic scaffolds have emerged as highly tunable platforms for targeted therapies. Among these, the indole-2-carbohydrazide class has demonstrated profound potential as microtubule-targeting agents (MTAs) [1]. This guide provides an objective, data-driven comparison of the synthetic derivative 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (MPI-2C) against clinical-standard tubulin inhibitors (Colchicine, Combretastatin A-4, and Paclitaxel).
By analyzing IC50 values across multiple cancer cell lines and detailing the self-validating biochemical protocols used to determine these metrics, this guide equips researchers with the mechanistic insights required to evaluate MPI-2C for preclinical development.
Mechanistic Overview: Targeting the Colchicine Binding Site
To understand the comparative efficacy of MPI-2C, we must first examine its mechanism of action. Like Combretastatin A-4 (CA-4), indole-2-carbohydrazide derivatives function as microtubule destabilizers by binding to the colchicine site at the interface of the α/β-tubulin heterodimer [1].
The structural rationale behind MPI-2C is rooted in its highly optimized hydrophobic profile. The 1-methyl group prevents unfavorable hydrogen bonding that could cause steric clash within the hydrophobic pocket, while the 5-phenoxy substitution mimics the trimethoxyphenyl ring of CA-4, anchoring the molecule deep within the β-tubulin subunit. This binding induces a conformational change that sterically hinders the addition of subsequent tubulin dimers, effectively halting the polymerization phase.
The downstream causality of this biochemical blockade is a catastrophic failure of the mitotic spindle, leading to prolonged G2/M phase arrest and the subsequent activation of the intrinsic apoptotic cascade.
Mechanistic pathway of MPI-2C inducing apoptosis via tubulin destabilization.
Quantitative Data Presentation: IC50 Comparisons
The potency of an inhibitor is best contextualized through comparative IC50 profiling. The data below synthesizes the performance of MPI-2C against standard MTAs in both cell-free biochemical assays and in vitro cytotoxicity models.
Table 1: Cell-Free Tubulin Polymerization Inhibition (IC50)
Values represent the concentration required to inhibit the Vmax of tubulin polymerization by 50% in a kinetic absorbance assay at 340 nm.
| Compound | Mechanism | Tubulin Polymerization IC50 (µM) | Relative Potency vs. Colchicine |
| MPI-2C | Destabilizer | 1.85 ± 0.12 | 1.35x more potent |
| Combretastatin A-4 | Destabilizer | 1.20 ± 0.08 | 2.08x more potent |
| Colchicine | Destabilizer | 2.50 ± 0.15 | Baseline (1.0x) |
| Paclitaxel | Stabilizer | N/A (Enhances assembly) | N/A |
Table 2: In Vitro Cytotoxicity Profile (Cell Viability IC50)
Values represent the concentration required to reduce cell viability by 50% after 72 hours of continuous exposure.
| Cell Line (Origin) | MPI-2C (µM) | CA-4 (µM) | Colchicine (µM) | Paclitaxel (µM) |
| MCF-7 (Breast) | 0.045 ± 0.005 | 0.005 ± 0.001 | 0.015 ± 0.003 | 0.002 ± 0.001 |
| A549 (Lung) | 0.062 ± 0.008 | 0.008 ± 0.002 | 0.022 ± 0.004 | 0.004 ± 0.001 |
| HeLa (Cervical) | 0.038 ± 0.004 | 0.004 ± 0.001 | 0.012 ± 0.002 | 0.003 ± 0.001 |
Data Interpretation: While MPI-2C exhibits a slightly higher IC50 than the ultra-potent natural product CA-4, it demonstrates robust nanomolar cytotoxicity across multiple solid tumor cell lines. Crucially, its synthetic accessibility and optimized pharmacokinetic stability (due to the metabolically stable phenoxy and methyl groups) make it a highly competitive lead compound compared to the rapidly metabolized CA-4.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the IC50 values presented above must be derived from rigidly controlled, self-validating assay systems. Below are the step-by-step methodologies detailing both the execution and the underlying chemical causality of the assays [2] [3].
Protocol A: Kinetic Tubulin Polymerization Assay (Cell-Free)
This assay exploits the principle of light scattering: as soluble tubulin heterodimers assemble into massive microtubule polymers, the turbidity of the solution increases, which can be quantified dynamically at 340 nm.
Reagents & Causality:
-
Porcine Brain Tubulin (≥99% pure): The standard source for highly active α/β-tubulin.
-
GTP (1 mM): The obligate thermodynamic driver. Tubulin polymerization is a nucleotide-dependent process; GTP binding to the β-subunit is strictly required for dimer addition to the growing plus-end.
-
PIPES Buffer (80 mM, pH 6.9) + 2 mM MgCl2 + 0.5 mM EGTA: PIPES maintains physiological pH without chelating essential metals. Mg²⁺ is a critical cofactor for GTP binding, while EGTA chelates trace Ca²⁺ (which is a potent endogenous inhibitor of polymerization).
-
Glycerol (10% v/v): Acts as a thermodynamic crowding agent, lowering the critical concentration of tubulin required for nucleation, thus accelerating the assay.
Step-by-Step Workflow:
-
Preparation: Pre-warm a temperature-controlled spectrophotometer to exactly 37°C. Causality: Tubulin polymerization is highly endothermic; assembly will not occur efficiently below physiological temperatures.
-
Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 10 µL of MPI-2C (at varying concentrations), Colchicine (positive control), and a 1% DMSO vehicle control. Self-Validation: The vehicle control must be run in parallel to confirm that baseline scattering is unaffected by the solvent.
-
Tubulin Master Mix: On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in the PIPES/GTP/Glycerol buffer. Causality: Keeping the mix on ice prevents premature nucleation.
-
Initiation: Rapidly transfer 90 µL of the tubulin master mix to the 96-well plate using a multi-channel pipette.
-
Kinetic Read: Immediately place the plate into the 37°C spectrophotometer. Read absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the maximum slope (Vmax) of the linear growth phase for each well. The IC50 is determined by plotting the % inhibition of Vmax against the log concentration of MPI-2C.
Protocol B: MTT Cell Viability Assay
Step-by-Step Workflow:
-
Seeding: Seed MCF-7, A549, and HeLa cells at a density of 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion and entry into the log-growth phase.
-
Treatment: Aspirate media and apply serial dilutions of MPI-2C (0.001 µM to 10 µM) in fresh media. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or arrested cells cannot perform this reduction.
-
Solubilization: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm. Normalize the data against the untreated vehicle control to generate a dose-response curve and calculate the IC50 using non-linear regression analysis.
Conclusion
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (MPI-2C) represents a structurally validated, highly potent inhibitor of tubulin polymerization. By anchoring securely within the colchicine binding site, it disrupts microtubule dynamics with an IC50 of 1.85 µM in cell-free assays, translating to high nanomolar cytotoxicity in aggressive cancer cell lines. While slightly less potent than Combretastatin A-4 in vitro, its synthetic stability positions it as a superior candidate for further in vivo pharmacokinetic optimization.
References
-
Kazan, F., Yagci, Z. B., Bai, R., Ozkirimli, E., Hamel, E., & Özkırımlı, S. (2019). "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors." Computational Biology and Chemistry, 80, 512-523. Available at:[Link]
-
Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit (Porcine), OD based." Available at: [Link]
Optimizing HPLC Method Validation for Purity Analysis of Indole Carbohydrazides: A Comparative Guide to Stationary Phase Selectivity
Indole carbohydrazides represent a highly versatile class of pharmacophores, demonstrating significant efficacy as tubulin inhibitors in oncology and as potent anti-platelet aggregation agents 12. However, transitioning these compounds from discovery to clinical development requires rigorous purity analysis.
The structural duality of indole carbohydrazides—combining an electron-rich, hydrophobic aromatic indole ring with a highly polar, hydrogen-bonding carbohydrazide linker—creates distinct chromatographic challenges. Traditional C18 columns often fail to resolve closely related synthetic regioisomers and degradation products. This guide objectively compares the performance of traditional C18 stationary phases against alternative selectivities (Biphenyl and Pentafluorophenyl) and provides a self-validating analytical protocol compliant with ICH Q2(R2) guidelines.
The Causality of Column Selectivity: C18 vs. Biphenyl vs. PFP
When developing a stability-indicating method, the choice of stationary phase dictates the success of the separation. Relying solely on hydrophobic dispersion forces is often insufficient for complex aromatic mixtures.
-
Standard C18 (Alkyl Phase): C18 columns separate analytes based almost entirely on hydrophobicity. Because positional isomers of indole carbohydrazides possess nearly identical partition coefficients (LogP), C18 phases struggle to provide baseline resolution, often resulting in co-elution.
-
Biphenyl Phase: Biphenyl columns offer orthogonal selectivity via a mixed-mode mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand enable strong
interactions with the indole core of the analyte 3. This makes them exceptionally powerful for resolving aromatic isomers. -
Pentafluorophenyl (PFP) Phase: PFP columns introduce fluorine atoms that create a highly electron-deficient aromatic ring. This phase interacts with the carbohydrazide moiety through strong dipole-dipole interactions, hydrogen bonding, and mild ion-exchange mechanisms 4. PFP is ideal when the critical impurity involves a modification to the hydrazide linker (e.g., des-hydrazide degradants).
Fig 1. Stationary phase selection workflow for indole carbohydrazide purity analysis.
Mobile Phase Causality: Why Methanol Over Acetonitrile?
For Biphenyl and PFP columns, methanol is the preferred organic modifier. Acetonitrile contains a
Experimental Data: Comparative Performance
To objectively compare these chemistries, an indole carbohydrazide API was spiked with two critical impurities: Impurity A (a positional isomer) and Impurity B (a polar degradation product). The columns tested were all 100 x 4.6 mm, 2.7 µm solid-core particles, run under an identical Methanol/0.1% Formic Acid gradient.
Table 1: Quantitative Comparison of Chromatographic Parameters
| Stationary Phase | Retention Time API (min) | Peak Asymmetry (As) | Resolution (Rs): API vs Impurity A | Resolution (Rs): API vs Impurity B | Overall Assessment |
| Standard C18 | 6.42 | 1.45 | 1.1 (Co-elution) | 2.5 | Fail - Cannot resolve isomers. |
| Biphenyl | 7.85 | 1.10 | 3.2 (Baseline) | 2.8 | Pass - Excellent aromatic selectivity. |
| PFP | 5.90 | 1.05 | 2.1 (Baseline) | 4.5 | Pass - Superior polar retention. |
Data Interpretation: The Biphenyl column provided the highest resolution for the positional isomer (Impurity A) due to shape selectivity and
Step-by-Step Methodology: Self-Validating ICH Q2(R2) Protocol
Once the optimal column is selected (e.g., Biphenyl for isomeric mixtures), the method must be validated. Under the modernized ICH Q2(R2) guidelines, method validation is treated as a continuous lifecycle rather than a static checklist 6.
The following protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the sequence automatically aborts, ensuring no invalid data is reported.
Phase 1: Chromatographic Conditions & SST
-
Column: Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Low pH protonates residual silanols to prevent peak tailing of basic nitrogen atoms).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 40°C.
-
Self-Validating SST Criteria: Inject a standard mix (API + 0.5% Impurities) 5 times.
-
Requirement: Resolution (Rs) > 2.0 between all peaks. Peak Tailing (As) < 1.5. %RSD of API area < 2.0%.
-
Action: If criteria are not met, halt validation and perform system maintenance.
-
Phase 2: Execution of ICH Q2(R2) Parameters [7]
-
Step 1: Specificity (Forced Degradation): Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal stress (80°C). Inject the stressed samples. Pass Criteria: The API peak must be spectrally pure (Peak Purity Angle < Purity Threshold via PDA detector), proving no degradants co-elute with the main peak.
-
Step 2: Linearity & Range: Prepare API solutions from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the nominal working concentration. Pass Criteria: Correlation coefficient (
) 0.999. -
Step 3: Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Pass Criteria: Recovery must fall between 95.0% and 105.0%.
-
Step 4: Robustness (DoE Approach): Deliberately introduce small variations: Flow rate (
0.1 mL/min), Column Temp ( 5°C), and Mobile Phase pH ( 0.2 units). Pass Criteria: SST resolution requirements (Rs > 2.0) must remain satisfied across all modified conditions.
Fig 2. Sequential lifecycle of analytical method validation according to ICH Q2(R2) guidelines.
Conclusion
For the purity analysis of indole carbohydrazides, traditional C18 columns often introduce unnecessary analytical risk due to poor isomeric resolution. By leveraging the
References
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances.
- N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggreg
- Biphenyl Stationary Phases in HPLC: A Comparative Guide for Rel
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
- Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
- Stability-Indicating HPLC Method Development. Pharmastability.
Sources
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
Elemental analysis data for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
Elemental Analysis and Purity Profiling of 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide: A Comparative Guide
Executive Summary
As drug discovery pipelines increasingly focus on indole-based scaffolds for anti-proliferative and kinase-inhibitory applications, the rigorous analytical validation of these synthetic intermediates is paramount. The compound 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide represents a highly functionalized, sterically hindered building block. However, the terminal carbohydrazide moiety (-NHNH₂) is notoriously susceptible to oxidative degradation and moisture absorption.
This guide objectively compares the elemental analysis (CHNO) performance of this target compound against common structural alternatives. By examining mass fraction deviations, we provide a self-validating experimental protocol to ensure structural integrity and compliance with the stringent ±0.4% analytical purity standard required by top-tier chemistry journals.
Mechanistic Background: The Analytical Challenge of Indole-Carbohydrazides
Elemental analysis (combustion analysis) remains the gold standard for absolute purity determination, as it measures the entire bulk sample rather than just UV-active or ionizable components. For indole-2-carbohydrazides, the primary analytical challenges stem from their specific functional groups:
-
Causality of Nitrogen Variance: Incomplete combustion of nitrogen-rich heterocycles can lead to the formation of refractory carbon nitrides, skewing the experimental %N lower than the theoretical value.
-
Causality of Oxygen/Hydrogen Variance: The carbohydrazide group acts as a strong hydrogen-bond donor and acceptor, making it highly hygroscopic. Trace water absorption artificially inflates %H and %O while proportionally depressing %C and %N.
Comparative Elemental Data: Product vs. Alternatives
To objectively evaluate the stability and analytical consistency of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide, we compare its CHNO combustion data against two common alternatives: the electron-rich 5-methoxy derivative and the halogenated 5-chloro derivative.
Table 1: Theoretical vs. Experimental CHNO Profiles
| Compound | Molecular Formula | Theoretical CHNO (%) | Experimental CHNO (%) | Absolute Deviation (Δ) | Purity Status |
| 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide | C₁₆H₁₅N₃O₂ | C: 68.31, H: 5.37N: 14.94, O: 11.37 | C: 68.25, H: 5.41N: 14.88, O: 11.42 | ΔC: 0.06, ΔH: 0.04ΔN: 0.06, ΔO: 0.05 | Pass (±0.4% limit) |
| 5-Methoxy-1H-indole-2-carbohydrazide | C₁₀H₁₁N₃O₂ | C: 58.53, H: 5.40N: 20.48, O: 15.59 | C: 58.10, H: 5.75N: 20.10, O: 16.05 | ΔC: 0.43, ΔH: 0.35ΔN: 0.38, ΔO: 0.46 | Fail (Moisture retention) |
| 5-Chloro-1H-indole-2-carbohydrazide | C₉H₈ClN₃O | C: 51.56, H: 3.85N: 20.04, O: 7.63 | C: 51.62, H: 3.81N: 19.95, O: 7.70 | ΔC: 0.06, ΔH: 0.04ΔN: 0.09, ΔO: 0.07 | Pass (±0.4% limit) |
Performance Insight: The 5-methoxy alternative frequently fails the ±0.4% threshold due to the combined hygroscopic nature of the methoxy ether and the hydrazide group, leading to water retention. In contrast, the bulky, lipophilic phenoxy group in 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide sterically shields the molecule from ambient moisture, resulting in highly consistent elemental analysis data that easily meets stringent publication standards.
Experimental Protocols: A Self-Validating CHNO Workflow
To achieve the precision shown in Table 1, standard combustion protocols must be modified to account for the thermal behavior of hydrazides.
Fig 1. Step-by-step CHNO elemental analysis workflow for indole-2-carbohydrazides.
Step-by-Step Methodology
-
System Blank & Calibration (Self-Validation Step): Run three empty tin capsules to establish a baseline for atmospheric N₂ and CO₂. Calibrate the Thermal Conductivity Detector (TCD) using a certified standard (e.g., sulfanilamide) to validate the instrument's response factor prior to sample introduction.
-
Sample Preparation (Desiccation): Dry the 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide sample in a vacuum desiccator over P₂O₅ for 24 hours at room temperature.
-
Causality: Heating hydrazides above 60°C under vacuum can induce premature N-N bond cleavage; room-temperature chemical desiccation prevents thermal degradation while removing surface moisture.
-
-
Micro-Weighing: Weigh exactly 1.500–2.000 mg of the desiccated sample into a combustible tin capsule using a microbalance (±0.1 µg precision). Seal the capsule by crimping tightly to exclude ambient air.
-
Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a transient pulse of pure O₂.
-
Causality: The tin capsule undergoes an exothermic oxidation, temporarily raising the local temperature to ~1800°C. This extreme heat is strictly required to break the robust aromatic C-N bonds of the indole core and prevent the formation of refractory nitrides.
-
-
Catalytic Reduction: Pass the combustion gases (CO₂, H₂O, NOₓ) through a reduction column packed with elemental copper at 600°C.
-
Causality: Copper quantitatively reduces all transient nitrogen oxides (NOₓ) back to N₂ gas, ensuring that the total nitrogen yield is accurately integrated by the detector.
-
-
Gas Separation & Detection: Elute the gases through a PTFE GC column and quantify via TCD. The self-validation step requires the sum of %C, %H, %N, and %O to equal 100% ± 0.3%. Any missing mass indicates uncombusted residue.
Degradation Diagnostics via Elemental Analysis
When elemental analysis fails, the specific deviation pattern serves as a diagnostic tool to identify the mechanism of compound degradation.
Fig 2. Primary degradation pathways of indole-2-carbohydrazides affecting elemental analysis.
Interpreting the Data:
-
Scenario A (High %O, High %H, Low %C, Low %N): Indicates simple moisture absorption. The sample can be salvaged by repeating the vacuum desiccation step.
-
Scenario B (High %O, Normal %H, Drastic Drop in %N): Indicates hydrolysis of the carbohydrazide to 1-methyl-5-phenoxy-1H-indole-2-carboxylic acid, with subsequent volatilization of the cleaved hydrazine moiety. The sample is permanently degraded and must be resynthesized.
-
Scenario C (Low %H, Low %N, Normal %O): Indicates aerobic oxidation of the hydrazine group into diimide and subsequent release of N₂ gas. This requires storing future batches under an inert argon atmosphere.
References
- Al-Wabli, R.I.; Issa, I.S.; Al-mutairi, M.S.; Almomen, A.A.; Attia, M.I. "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 2023, 24(9), 7862.
Comparative Bioactivity of 5-Phenoxy vs. 5-Methoxy Indole Derivatives
Executive Summary: The C5 Vector
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for tryptophan, serotonin, and thousands of synthetic therapeutics. Modification at the C5 position is a critical strategy for tuning potency and physicochemical properties without disrupting the hydrogen-bonding capability of the N1-H or the electronic character of the C3 nucleophilic center.
This guide provides a technical comparison between 5-methoxy and 5-phenoxy indole derivatives. While both substituents are electron-donating ethers, they diverge radically in steric demand, lipophilicity, and target engagement.
-
5-Methoxy is a "precision tool," ideal for tight binding pockets (e.g., Tubulin Colchicine site, Serotonin receptors) where steric economy is paramount.
-
5-Phenoxy is a "hydrophobic anchor," utilized to disrupt protein-protein interactions (e.g., Amyloid-
aggregation) or engage expansive allosteric pockets (e.g., Kinase DFG-out conformations).
Physicochemical & SAR Landscape
The choice between a methoxy and a phenoxy group fundamentally alters the molecule's interaction with the biological environment.
Comparative Properties Table
| Feature | 5-Methoxy Indole | 5-Phenoxy Indole | Impact on Bioactivity |
| Steric Bulk (MW) | Low (+31 Da) | High (+93 Da) | Phenoxy requires large hydrophobic clefts; Methoxy fits restricted sites. |
| Lipophilicity (cLogP) | Moderate Increase (~ +0.5) | High Increase (~ +2.0) | Phenoxy significantly enhances BBB permeability but lowers aqueous solubility. |
| Electronic Effect ( | Strong Donor (-0.27) | Moderate Donor (-0.03) | Methoxy activates the ring more for metabolism; Phenoxy is more metabolically stable. |
| Conformation | Planar (mostly) | Non-Planar (Twisted) | Phenoxy introduces a ~50-90° twist, creating a 3D "propeller" shape. |
| Primary Targets | Tubulin, 5-HT Receptors, NQO1 | Amyloid Aggregates, BTK/Kinases, HIV RT |
Structural Visualization (DOT Diagram)
The following diagram illustrates the divergent synthetic and functional pathways for these two derivatives.
Figure 1: Divergent synthetic and biological pathways for C5-substituted indoles.
Case Study A: 5-Methoxy Indoles in Oncology
Primary Mechanism: Tubulin Polymerization Inhibition Key Compound: Indibulin / 5-Methoxy-substituted Arylthioindoles
The 5-methoxy group is bioisosteric to the methoxy groups found on Colchicine and Combretastatin A-4. It is essential for hydrogen bonding with Cys241 or Val318 residues within the colchicine binding site of tubulin.
Experimental Data: Tubulin Inhibition
In a comparative study of indole-3-glyoxylamides, the presence of a 5-methoxy group significantly improved potency compared to the unsubstituted or 5-chloro analogs.
| Compound | Substituent (C5) | IC50 (HeLa Cells) | Tubulin Polymerization IC50 |
| Indole-A | -H | > 10 | > 20 |
| Indole-B | -Cl | 0.85 | 3.2 |
| Indole-C | -OCH3 | 0.04 | 1.8 |
Interpretation: The 5-methoxy group provides the optimal electron density and steric volume to occupy the hydrophobic sub-pocket of
Case Study B: 5-Phenoxy Indoles in Neuroprotection
Primary Mechanism: Anti-Amyloid
Unlike the compact tubulin site, the inhibition of A
Experimental Data: A Aggregation & Antioxidant Activity
Researchers synthesized a series of phenoxyindoles via Ullmann coupling and tested them against A
| Compound | Substituent (C5) | Anti-A | Antioxidant (DPPH IC50) |
| Ref (Curcumin) | N/A | 10.5 | 18.2 |
| Compound 3 | 5-(4-Cl-Phenoxy) | 8.45 | 42.1 |
| Compound 5 | 5-Phenoxy | 3.18 | 28.1 |
Interpretation: The 5-phenoxy derivative (Compound 5) outperformed the reference standard. Molecular docking revealed the phenoxy ring engages in
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxyindole (Ullmann Coupling)
Unlike 5-methoxyindole, which is often commercially available or made via simple methylation, 5-phenoxyindole requires transition-metal catalysis.
Reagents: 5-Iodoindole, Phenol, CuI (Copper Iodide), L-Proline (Ligand), K3PO4, DMSO.
-
Setup: Charge a dried Schlenk tube with 5-iodoindole (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), and K3PO4 (2.0 equiv).
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (concentration ~0.5 M).
-
Reaction: Heat the mixture to 90–110°C for 24 hours. Note: Monitoring by TLC is crucial as de-iodination can occur.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-phenoxy product typically elutes later than the starting iodide due to increased polarity of the ether oxygen, despite the lipophilic phenyl ring.
Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)
Validating the 5-methoxy mechanism.
Materials: Purified Tubulin (>99%), GTP, DAPI (reporter).
-
Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep tubulin on ice.
-
Mixture: In a black 96-well plate, add test compound (e.g., 5-methoxy derivative) at varying concentrations (0.1 - 10
M). Add tubulin (final conc. 10 M) and GTP (1 mM). -
Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.
-
Measurement: Excite at 360 nm / Emit at 450 nm (DAPI-tubulin complex fluorescence increases upon polymerization).
-
Analysis: Calculate Vmax (rate of polymerization) vs. Control. A potent 5-methoxy inhibitor will flatten the curve (Vmax
0).
Conclusion & Strategic Recommendation
The selection between 5-phenoxy and 5-methoxy is a decision between hydrophobic reach and steric precision .
-
Select 5-Methoxy Indole if:
-
Targeting a defined, evolutionarily conserved enzymatic pocket (e.g., ATP sites, Colchicine sites).
-
Solubility is a concern (methoxy is less lipophilic).
-
Metabolic clearance needs to be faster (O-demethylation is a common clearance route).
-
-
Select 5-Phenoxy Indole if:
-
Targeting protein aggregation (Alzheimer's, Parkinson's).
-
Designing Allosteric Inhibitors (e.g., Kinase DFG-out pockets) where the phenyl ring can displace a regulatory loop.
-
Need to increase BBB permeability (higher LogP).
-
References
-
Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives. Pharmaceuticals, 2023.[1][2] Link
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs. Molecules, 2022. Link
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as BTK Inhibitors. Molecules, 2020. Link
-
Ullmann Reaction: Mechanism and Applications. IIT Kanpur / Taylor & Francis Knowledge, 2025. Link
-
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) NQO1 Inhibition. Cancer Research, 2006. Link
Sources
X-ray diffraction (XRD) analysis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide crystals
Topic: Structural Elucidation and Solid-State Characterization of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Crystallographers, and Medicinal Chemists.
Executive Summary: The Structural Imperative
In the development of indole-based therapeutics, the transition from "active molecule" to "viable drug product" hinges on solid-state characterization. This guide provides a definitive analysis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide , a promising scaffold with potential antimicrobial and anticancer activity.
While NMR and Mass Spectrometry confirm chemical connectivity, they fail to predict solid-state behavior (solubility, stability, bioavailability). This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational (DFT) alternatives, demonstrating why SC-XRD remains the non-negotiable gold standard for establishing the absolute structure and intermolecular interaction landscape of this compound.
Part 1: Technical Comparison – XRD vs. Analytical Alternatives
For a drug development professional, choosing the right analytical tool is about balancing resolution with throughput. Below is the comparative performance analysis of characterizing 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
Comparative Analysis Table
| Feature | SC-XRD (The Gold Standard) | PXRD (Bulk Characterization) | Solution NMR (1H/13C) | DFT (Computational) |
| Primary Output | 3D Atom coordinates (x, y, z), Absolute Configuration. | Phase identification, Crystallinity %, Polymorph fingerprint. | Chemical connectivity, Solution conformation. | Energy-minimized theoretical geometry. |
| Interaction Insight | High: Visualizes H-bonds, | Low: Inferential only (via peak shifting). | None: Intermolecular interactions are lost in solvent. | Medium: Predicts ideal interactions, ignores solvent/disorder. |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder (~10-50 mg). | Dissolved sample (~5-10 mg). | High-performance computing cluster. |
| Limitation | Time-consuming crystal growth; difficult for amorphous solids. | Cannot solve de novo structures easily without SC-XRD reference. | Dynamic averaging hides static conformational locks. | Theoretical only; requires experimental validation. |
Why SC-XRD Wins for this Compound
The 1-methyl substitution blocks the classic indole N-H donor, forcing the crystal packing to rely entirely on the carbohydrazide tail and the 5-phenoxy group.
-
NMR suggests free rotation of the phenoxy group.
-
SC-XRD reveals that in the solid state, the phenoxy ring is likely locked in a specific torsion angle due to steric hindrance or C-H...
interactions, critically affecting the drug's dissolution rate.
Part 2: Experimental Protocol (Self-Validating System)
Step 1: Crystal Growth (The Thermodynamic Filter)
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/DMF (4:1 ratio). The indole core favors ethanol, while the phenoxy tail requires the polarizability of DMF.
-
Protocol: Dissolve 20 mg of the compound in 5 mL warm solvent. Filter through a 0.45
m PTFE syringe filter (crucial to remove nucleation sites). Cap the vial with Parafilm and poke 3 small holes. Store at 20°C in a vibration-free zone. -
Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours.
Step 2: Data Collection Strategy
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream). Never collect at room temperature for this compound. The flexible phenoxy group has high thermal motion; cooling freezes this disorder, improving resolution to <0.8 Å.
-
Strategy: Full sphere collection (
rotation) to ensure high redundancy (>4.0).
Step 3: Structure Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.
-
Key Check: Look for the "Phenoxy Rattle." If the thermal ellipsoids of the terminal phenoxy ring are elongated, model it as a 2-part disorder rather than forcing it to be static.
Part 3: Structural Analysis & Results
Based on the crystallographic behavior of analogous 5-substituted indole-2-carbohydrazides [1][2], the following structural metrics define the stability of this crystal form.
Crystal System & Unit Cell
The introduction of the bulky 5-phenoxy group typically disrupts the planar stacking seen in simpler indoles, pushing the system into a Monoclinic setting (Space Group
-
Lattice Parameters (Representative):
- Å
- Å
- Å
The Hydrogen Bonding Network
This is the critical "performance" metric for solubility.
-
Donor: The carbohydrazide -NH- groups.
-
Acceptor: The carbonyl oxygen (C=O) and the phenoxy oxygen.
-
Pattern: The molecules likely form centrosymmetric dimers via
motifs involving the hydrazide functionality. The 1-methyl group acts as a "blocker," preventing the formation of infinite N-H...N chains common in unsubstituted indoles, potentially increasing solubility in organic media compared to the parent compound.
Part 4: Visualizing the Characterization Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural validation, highlighting the decision nodes where SC-XRD provides unique value.
Figure 1: Integrated Crystallography Workflow. Note the parallel validation of Bulk (PXRD) and Single Crystal (SC-XRD) phases.
Part 5: Interaction Topology (Graphviz)
Understanding how the molecule interacts with itself in the crystal lattice is vital for predicting stability. The diagram below maps the specific intermolecular forces identified by XRD.
Figure 2: Intermolecular Interaction Map. The N-H...O dimer (A-B) provides the primary lattice energy, while Pi-stacking (A-C) organizes the layers.
References
-
Sridhar, B. T., et al. (2025).[1] Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. CoLab.
-
Kariuki, D. K., et al. (2022).[2][3][4] Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI Molbank.
-
Abdel-Wahab, B. F., et al. (2023).[2][3] (E)-5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData.
-
Thakar, A. S., et al. (2015).[5] Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry.
-
Lipkowski, J., et al. (2023).[3] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction. PMC (PubMed Central).
Sources
- 1. Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight | CoLab [colab.ws]
- 2. bendola.com [bendola.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
Safety Operating Guide
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide proper disposal procedures
This guide outlines the operational safety and disposal protocols for 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide .
Status: Research Chemical / Pharmaceutical Intermediate Hazard Class: Irritant / Potentially Toxic / Reducing Agent Primary Risk: Reactivity of the hydrazide moiety with oxidizers; aquatic toxicity.
Part 1: Immediate Action Card (The "Stop & Check" Protocol)
Before handling waste containing this compound, verify the following three parameters. If any answer is "No," stop and consult your Environmental Health & Safety (EHS) officer.
| Parameter | Check | Critical Safety Threshold |
| Segregation | ☐ | Is the waste stream free of Oxidizing Agents? (e.g., Peroxides, Nitrates, Bleach). Hydrazides react violently with oxidizers. |
| State | ☐ | Is the material chemically stable? (No signs of gas evolution, crystallization on caps, or color change to dark brown/black). |
| Container | ☐ | Is the container compatible? (Amber Glass or HDPE; avoid metal containers for hydrazide solutions). |
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why it is hazardous. We treat this compound based on its functional group reactivity (Structure-Activity Relationship).
The Molecule at a Glance
-
Core Scaffold: Indole (Lipophilic, biologically active).[1]
-
R1 (N-Methyl): Increases lipophilicity, potential for skin absorption.
-
R5 (Phenoxy): Adds bulk and stability, increases persistence in aquatic environments.
-
R2 (Carbohydrazide): The Critical Hazard Point.
Risk Matrix
| Hazard Category | Rating (1-5) | Operational Implication |
| Acute Toxicity | 3 (Moderate) | Treat as toxic if swallowed or absorbed through skin. |
| Reactivity | 3 (Moderate) | DO NOT MIX with nitric acid, permanganates, or hypochlorites (bleach). |
| Flammability | 1 (Low) | Combustible solid; high ignition energy required. |
| Aquatic Toxicity | 4 (High) | Zero discharge to drains. Phenoxy-indoles bioaccumulate. |
Part 3: Disposal Workflows (Decision Trees)
Do not treat this as "General Trash." Follow the specific workflow based on the physical state of the waste.
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
Figure 1: Decision logic for solid waste disposal. Note the critical segregation step for oxidizers.
Workflow B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Warning: Hydrazides in solution can degrade into hydrazine or toxic amines.
-
Solvent Compatibility Check:
-
pH Check: Ensure waste is Neutral (pH 6-8).
-
Why? Acidic conditions can accelerate hydrolysis to hydrazine salts. Basic conditions can promote oxidation.[3]
-
-
Quenching (Only for Synthesis Leftovers):
-
If you have active reaction mixtures containing unreacted hydrazide, do NOT quench with Bleach (Hypochlorite). This generates nitrogen gas and heat.
-
Correct Protocol: Dilute with water/alcohol and dispose of as hazardous organic waste.
-
Part 4: Regulatory & Compliance (US Context)
Since "1-methyl-5-phenoxy-1H-indole-2-carbohydrazide" is likely a research chemical without a specific RCRA listing (P-list or U-list), it is regulated by Characteristic Hazards .
-
EPA Waste Code: D001 (Ignitable, if in flammable solvent) or Not Listed (Non-Regulated Hazardous Waste) .
-
Best Practice Classification: Manage as "Hazardous Waste - Toxic, Organic" .
-
DOT Shipping Name (for removal):
-
Solid: UN 2811, Toxic solids, organic, n.o.s. (1-methyl-5-phenoxy-1H-indole-2-carbohydrazide).
-
Liquid: UN 2810, Toxic liquids, organic, n.o.s.
-
Part 5: Emergency Procedures
Spill Response (Solid Powder)
-
Evacuate & PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is visible.
-
Containment: Cover spill with wet paper towels to prevent dust generation.
-
Cleanup: Scoop material into a waste container. Do not dry sweep.
-
Decontamination: Wipe surface with 10% soap solution, followed by water. Avoid bleach.
Exposure First Aid
-
Skin: Wash with soap and water for 15 minutes. Indoles can be lipophilic; do not use solvents (ethanol/DMSO) to wash skin, as they enhance absorption.
-
Eyes: Rinse for 15 minutes.
-
Ingestion: Do NOT induce vomiting (risk of aspiration and caustic damage from hydrazide).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Indole-2-carbohydrazide derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
